4-nitro-N'-phenylbenzohydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
4-nitro-N'-phenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(18)19/h1-9,14H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNDVZQMQWFSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192800 | |
| Record name | Benzoic acid, p-nitro-, 2-phenylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39718-99-5 | |
| Record name | 4-Nitrobenzoic acid 2-phenylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, p-nitro-, 2-phenylhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406774 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, p-nitro-, 2-phenylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-N'-phenylbenzohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W32J9HU7FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-nitro-N'-phenylbenzohydrazide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 4-nitro-N'-phenylbenzohydrazide. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.
Chemical Identity and Structure
This compound is an organic compound belonging to the hydrazide class. Its chemical structure is characterized by a benzoyl group substituted with a nitro group at the para (4) position, which is, in turn, bonded to a phenylhydrazine moiety.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 39718-99-5 | [1] |
| Molecular Formula | C13H11N3O3 | [1] |
| SMILES | C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C13H11N3O3/c17-13(15-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(18)19/h1-9,14H,(H,15,17) | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological interactions.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 257.24 g/mol | [1] |
| XLogP3 (Predicted) | 2.9 | [1] |
| Topological Polar Surface Area | 87 Ų | [1] |
| Melting Point | Data not available. (Related compound, 4-nitrobenzoic hydrazide, decomposes at 218 °C) | |
| Solubility | Data not available. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and synthesis of related compounds. A plausible synthetic route would involve the acylation of phenylhydrazine with 4-nitrobenzoyl chloride.
Hypothetical Synthetic Workflow:
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve phenylhydrazine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a reaction flask.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be washed with dilute acid (e.g., HCl) to remove excess base and phenylhydrazine, followed by a wash with a basic solution (e.g., NaHCO3) to remove any unreacted 4-nitrobenzoyl chloride. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been extensively studied. However, the presence of the nitro group and the benzohydrazide scaffold suggests potential for various pharmacological effects. Nitro compounds are known to possess a wide range of biological activities, including antimicrobial and antiparasitic effects.[2][3] The hydrazide-hydrazone core is also a well-established pharmacophore with diverse biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4]
Potential Areas of Investigation:
-
Antimicrobial Activity: Given that many nitro-containing compounds exhibit antibacterial and antifungal properties, this compound could be a candidate for antimicrobial screening.[2][3] The mechanism could involve the enzymatic reduction of the nitro group to cytotoxic radicals within microbial cells.
-
Anticancer Activity: Certain benzohydrazide derivatives have shown promise as anticancer agents.[4] The potential of this compound to induce apoptosis or inhibit cell proliferation in cancer cell lines warrants investigation.
-
Enzyme Inhibition: The structure of this compound may allow it to interact with the active sites of various enzymes, potentially leading to their inhibition.
Hypothetical Signaling Pathway Involvement:
Due to the lack of specific studies on this compound, any depiction of signaling pathway involvement would be purely speculative. However, a general logical workflow for investigating its biological activity can be proposed.
Caption: Logical workflow for biological activity screening.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activities. While current literature lacks specific data on its physicochemical properties and pharmacological profile, this guide provides a foundational understanding for researchers interested in exploring this molecule. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full characterization of its physicochemical properties, including melting point and solubility in various solvents.
-
Comprehensive Biological Screening: Systematic evaluation of its activity against a panel of microbial strains and cancer cell lines.
-
Mechanism of Action Studies: For any confirmed biological activity, in-depth studies to elucidate the underlying molecular mechanisms and identify potential cellular targets.
The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.
References
Synthesis and Characterization of 4-nitro-N'-phenylbenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitro-N'-phenylbenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, details the necessary experimental protocols, and presents the expected characterization data based on available information for structurally related compounds.
Introduction
This compound belongs to the class of benzohydrazides, which are known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The presence of the nitro group and the phenylhydrazide moiety suggests its potential as a versatile building block in the synthesis of various heterocyclic compounds and as a candidate for biological screening. This guide aims to provide a detailed resource for the preparation and thorough characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, starting from the commercially available 4-nitrobenzoic acid. The first step involves the conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, 4-nitrobenzoyl chloride. The subsequent step is the condensation of the acid chloride with phenylhydrazine to yield the final product.
Experimental Protocols
Step 1: Synthesis of 4-nitrobenzoyl chloride
-
Materials: 4-nitrobenzoic acid, thionyl chloride (SOCl₂), pyridine (catalytic amount).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-nitrobenzoic acid (1 eq.).
-
Add an excess of thionyl chloride (2-4 eq.) and a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (around 90°C) and maintain for 12 hours, or until the evolution of HCl and SO₂ gases ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like carbon tetrachloride.
-
Step 2: Synthesis of this compound
-
Materials: 4-nitrobenzoyl chloride, phenylhydrazine, a suitable solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), and a base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve phenylhydrazine (1 eq.) and a base (1.1 eq.) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1 eq.) in the same anhydrous solvent to the cooled phenylhydrazine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove excess base and phenylhydrazine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
-
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following tables summarize the key physical and spectral data for the starting materials and the expected data for the final product based on its structure and data from analogous compounds.
Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Yellowish-white solid | 242 (decomposes) |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.57 | Yellow crystalline solid | 71-74 |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Pale yellow liquid or solid | 19.6 |
| This compound | C₁₃H₁₁N₃O₃ | 257.24 [1] | Expected: Solid | Not reported |
Spectroscopic Data
FT-IR Spectroscopy
The FT-IR spectrum is crucial for identifying the functional groups present in the molecule.
| Compound | Key FT-IR Absorptions (cm⁻¹) |
| 4-Nitrobenzoic Acid | ~3000 (O-H), ~1700 (C=O), ~1520 & ~1340 (NO₂) |
| 4-Nitrobenzoyl Chloride | ~1770 & ~1730 (C=O, acid chloride), ~1530 & ~1350 (NO₂) |
| Phenylhydrazine | ~3300 (N-H), ~1600 (C=C, aromatic) |
| This compound | Expected: ~3300 (N-H), ~1650 (C=O, amide I), ~1600 (C=C, aromatic), ~1520 & ~1340 (NO₂) |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are in ppm relative to a TMS standard.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| 4-Nitrobenzoic Acid | ~8.3 (d, 2H, aromatic), ~8.1 (d, 2H, aromatic), ~13.0 (s, 1H, COOH) |
| 4-Nitrobenzoyl Chloride | ~8.4 (d, 2H, aromatic), ~8.2 (d, 2H, aromatic) |
| Phenylhydrazine | ~7.2 (t, 2H, aromatic), ~6.8 (d, 2H, aromatic), ~6.7 (t, 1H, aromatic), ~5.6 (br s, 1H, NH), ~3.7 (br s, 2H, NH₂) |
| This compound | Expected: Signals in the aromatic region (δ 7-9 ppm), and signals for the N-H protons. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| 4-Nitrobenzoic Acid | ~166 (C=O), ~150 (C-NO₂), ~135, ~130, ~123 (aromatic carbons) |
| 4-Nitrobenzoyl Chloride | ~167 (C=O), ~152 (C-NO₂), ~140, ~132, ~124 (aromatic carbons) |
| Phenylhydrazine | ~150, ~129, ~121, ~113 (aromatic carbons) |
| This compound | Expected: A signal for the carbonyl carbon (~165 ppm) and multiple signals in the aromatic region. |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Compound | Molecular Ion Peak (m/z) |
| 4-Nitrobenzoic Acid | 167 |
| 4-Nitrobenzoyl Chloride | 185/187 (Cl isotopes) |
| Phenylhydrazine | 108 |
| This compound | Expected: [M]⁺ at 257 [1] |
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
References
An In-depth Technical Guide to 4-nitro-N'-phenylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitro-N'-phenylbenzohydrazide, including its chemical identity, synthesis, and potential relevance in research and drug development.
Chemical Identity and Properties
CAS Number: 39718-99-5[1]
Molecular Formula: C₁₃H₁₁N₃O₃
Molecular Weight: 257.25 g/mol [1]
IUPAC Name: this compound[1]
Synonyms:
-
n-(4-nitrobenzoyl)-n'-phenylhydrazine
-
Benzoic acid, 4-nitro-, 2-phenylhydrazide
-
p-Nitrobenzoic acid 2-phenylhydrazide
-
NSC-406774
-
W32J9HU7FQ
-
p-Nitrobenzoic phenylhydrazide
-
beta-p-Nitrobenzoylphenylhydrazine
-
4-Nitrobenzoic acid phenylhydrazide[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 257.25 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 39718-99-5 | --INVALID-LINK-- |
Synthesis
The synthesis of this compound can be achieved through a two-step process. The first step involves the preparation of the intermediate 4-nitrobenzoyl chloride from 4-nitrobenzoic acid. The second step is the reaction of 4-nitrobenzoyl chloride with phenylhydrazine to yield the final product.
Experimental Protocol: Synthesis of 4-nitrobenzoyl chloride
This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.[2][3]
Materials:
-
4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine 4-nitrobenzoic acid with an excess of thionyl chloride or phosphorus pentachloride.
-
Add an anhydrous solvent and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain the reaction until the evolution of gas (HCl or POCl₃/HCl) ceases. The reaction progress can be monitored by observing the dissolution of the solid 4-nitrobenzoic acid.
-
After the reaction is complete, remove the excess thionyl chloride or phosphorus oxychloride by distillation.
-
The resulting crude 4-nitrobenzoyl chloride can be purified by vacuum distillation.
Experimental Protocol: Synthesis of this compound
This protocol outlines the reaction of the synthesized 4-nitrobenzoyl chloride with phenylhydrazine.
Materials:
-
4-nitrobenzoyl chloride
-
Phenylhydrazine
-
Anhydrous basic solvent (e.g., pyridine or triethylamine in an inert solvent like dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve phenylhydrazine in an anhydrous basic solvent in a round-bottom flask, and cool the solution in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride in a suitable anhydrous solvent.
-
Slowly add the 4-nitrobenzoyl chloride solution to the phenylhydrazine solution dropwise while stirring vigorously. Maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture can then be worked up by washing with dilute acid and water to remove excess reagents and byproducts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Significance and Mechanism of Action
While specific studies on the biological activity of this compound are limited, the structural motifs present in the molecule, namely the benzohydrazide and nitro functionalities, are found in various biologically active compounds.
Benzohydrazide Derivatives: This class of compounds is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or interference with metabolic pathways.
Nitro Compounds: The nitro group is a known pharmacophore and is present in numerous antimicrobial and anticancer agents. The biological activity of nitro compounds is often attributed to their ability to undergo bioreduction to form reactive nitrogen species, which can induce cellular damage and apoptosis. For instance, some nitro compounds have been shown to induce apoptosis in cancer cells through the activation of death receptor pathways (DR-4) and intracellular BCL-2 mediated pathways.[4]
dot
Caption: Logical relationship of synthesis and potential bioactivity.
Characterization and Analysis
The synthesized this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=O (amide), N-H, and NO₂ groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the compound.
dot
Caption: General experimental workflow for synthesis and analysis.
Conclusion
This technical guide provides foundational information for researchers and scientists interested in this compound. The provided synthesis protocols offer a starting point for its preparation, and the discussion on its potential biological significance highlights areas for future investigation. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and potential therapeutic applications of this compound.
References
- 1. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C13H11N3O3 | CID 3401606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-nitro-N'-phenylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-nitro-N'-phenylbenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document details its structural characteristics, spectral data, a standard synthesis protocol, and an exploration of its potential biological activities based on related compounds.
Chemical and Physical Properties
This compound is a hydrazide derivative characterized by a nitro-substituted benzoyl group and a phenyl-substituted hydrazine moiety. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structural components and data available for closely related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 39718-99-5 | PubChem[1] |
| Molecular Formula | C₁₃H₁₁N₃O₃ | PubChem[1] |
| Molecular Weight | 257.24 g/mol | PubChem[1] |
| Melting Point | Not available. (Related compound 4-nitrobenzohydrazide melts at 218 °C with decomposition) | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred from related structures |
| XLogP3 | 2.9 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 87 Ų | PubChem (Computed)[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of 4-nitrobenzoyl chloride with phenylhydrazine. This is a standard method for the formation of N,N'-disubstituted hydrazides.
Experimental Protocol: Synthesis
This protocol is a general procedure adapted from the synthesis of similar benzohydrazide derivatives.
Materials:
-
4-nitrobenzoyl chloride
-
Phenylhydrazine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the N-H, C=O, and NO₂ functional groups.
Table 2: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3400 | N-H | Stretching |
| 1640-1680 | C=O (Amide I) | Stretching |
| 1500-1550 & 1330-1370 | NO₂ | Asymmetric & Symmetric Stretching |
| ~1600 | C=C | Aromatic Ring Stretching |
| ~1540 | N-H | Bending (Amide II) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the N-H protons. The aromatic region will likely be complex due to the presence of two different phenyl rings. The protons on the 4-nitrophenyl ring are expected to be downfield due to the electron-withdrawing nature of the nitro group.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the aromatic carbons. The carbonyl carbon is expected to appear in the range of 160-170 ppm. The aromatic carbons will resonate in the typical region of 110-150 ppm.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 257. Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the nitro group.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of benzohydrazide and hydrazone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.
The presence of the nitro group can significantly influence the biological activity. Nitroaromatic compounds are known to undergo bioreduction in cellular environments, which can lead to the generation of reactive nitrogen species. This mechanism is a key aspect of the activity of several antimicrobial drugs.
Potential Antimicrobial Mechanism
One potential mechanism of action for nitro-containing compounds involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process can lead to the formation of cytotoxic radicals that can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.
Potential Anticancer Activity
Many hydrazone derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of various enzymes, disruption of cell cycle progression, and induction of apoptosis. The specific cellular targets and signaling pathways would need to be elucidated through dedicated biological studies.
Conclusion
This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and an overview of its potential biological activities based on its structural features and the known activities of related compounds. Further experimental validation of the data presented here is necessary to fully characterize this compound and explore its therapeutic potential.
References
Spectroscopic data (NMR, IR, MS) of 4-nitro-N'-phenylbenzohydrazide
An In-depth Technical Guide to the Spectroscopic Data of 4-nitro-N'-phenylbenzohydrazide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest in various chemical and pharmaceutical research fields. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a plausible experimental protocol for its synthesis and characterization.
Chemical Structure and Properties
IUPAC Name: this compound[1] Molecular Formula: C₁₃H₁₁N₃O₃[1][2][3] Molecular Weight: 257.24 g/mol [1][2] CAS Number: 39718-99-5[1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. While direct experimental data from open literature is limited, the following represents a plausible dataset based on available information for structurally related compounds and spectral database references.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | -NH- (amide) |
| ~9.8 | Singlet | 1H | -NH- (hydrazine) |
| ~8.3 | Doublet | 2H | Ar-H (ortho to NO₂) |
| ~8.0 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~7.6 | Triplet | 2H | Ar-H (meta to C=O) |
| ~7.4 | Triplet | 1H | Ar-H (para to C=O) |
| ~7.2 | Triplet | 2H | Ar-H (meta to NH) |
| ~6.8 | Doublet | 2H | Ar-H (ortho to NH) |
Table 2: ¹³C NMR Spectroscopic Data (126 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (amide) |
| ~150 | Ar-C (para to C=O, attached to NO₂) |
| ~148 | Ar-C (ipso, attached to NH) |
| ~133 | Ar-C (ipso, attached to C=O) |
| ~129 | Ar-CH (meta to NH) |
| ~129 | Ar-CH (ortho to C=O) |
| ~128 | Ar-CH (meta to C=O) |
| ~124 | Ar-CH (ortho to NO₂) |
| ~120 | Ar-CH (para to NH) |
| ~113 | Ar-CH (ortho to NH) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretching (amide and hydrazine) |
| ~3050 | Weak | Aromatic C-H stretching |
| ~1660 | Strong | C=O stretching (amide I) |
| ~1590 | Strong | C=C stretching (aromatic) |
| ~1520 | Strong | N-O asymmetric stretching (nitro group) |
| ~1340 | Strong | N-O symmetric stretching (nitro group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 257 | High | [M]⁺ (Molecular ion) |
| 150 | High | [O₂NC₆H₄CO]⁺ |
| 120 | Medium | [C₆H₄CO]⁺ |
| 107 | Medium | [C₆H₅NHNH]⁺ |
| 92 | High | [C₆H₅NH]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This synthesis is typically achieved through the condensation of 4-nitrobenzoyl chloride with phenylhydrazine.
Materials:
-
4-nitrobenzoyl chloride
-
Phenylhydrazine
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Dissolve 4-nitrobenzoyl chloride (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylhydrazine (1 equivalent) and pyridine (1.1 equivalents) in dry DCM to the flask with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Spectroscopic Analysis
¹H and ¹³C NMR:
-
Dissolve approximately 10-20 mg of the purified product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.[4]
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
IR Spectroscopy:
-
Record the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Scan the sample in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.
-
Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).[2]
Workflow and Data Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship of the spectroscopic data.
Caption: A flowchart of the synthesis and purification process.
References
An In-Depth Technical Guide on the Physicochemical Properties of 4-nitro-N'-phenylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 4-nitro-N'-phenylbenzohydrazide. Due to a lack of specific experimental data in publicly accessible literature, this document focuses on established principles and methodologies for characterizing analogous compounds. It outlines general protocols for solubility and stability assessment and provides a framework for the type of data that needs to be generated for a complete physicochemical profile. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to design appropriate experiments for its full characterization.
Introduction
This compound is a chemical entity of interest within the broader class of hydrazide derivatives, which are known for their diverse biological activities. A thorough understanding of its solubility and stability is paramount for any potential application, particularly in the realm of drug development, as these properties fundamentally influence bioavailability, formulation, and shelf-life. This guide addresses the core requirements for characterizing these critical physicochemical parameters.
Solubility Profile
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| Polyethylene Glycol 400 | 25 | Data not available | Shake-Flask |
| Propylene Glycol | 25 | Data not available | Shake-Flask |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaking incubator until equilibrium is reached (typically 24-72 hours).
-
After equilibration, allow the suspension to settle.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a supernatant aliquot and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Specific stability data for this compound is not currently available. Therefore, a standard set of stress conditions should be applied to evaluate its stability.
Table 2: Framework for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 | 24 - 72 h | Hydrolysis of the hydrazide bond |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 | 24 - 72 h | Hydrolysis of the hydrazide bond |
| Oxidative Degradation | 3% - 30% H₂O₂ | Room Temperature | 24 - 72 h | Oxidation of the hydrazine moiety |
| Thermal Degradation | Dry Heat | 80 - 105 | 24 - 72 h | Thermolysis |
| Photostability | UV/Visible Light | Room Temperature | As per ICH Q1B | Photodegradation |
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic/Alkaline Hydrolysis: Add an aliquot of the stock solution to solutions of HCl and NaOH of varying concentrations. Heat the samples as required.
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of H₂O₂. Keep the sample at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to high temperatures in a controlled oven.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The use of a PDA detector will help in assessing the peak purity of the parent compound.
Caption: General Workflow for Forced Degradation Studies.
Signaling Pathways and Biological Context
Information regarding the specific signaling pathways modulated by this compound is not available in the current literature. Research into the biological activity of this compound would be a prerequisite to elucidating any such interactions.
Conclusion
While specific experimental data for the solubility and stability of this compound is currently lacking in the public domain, this guide provides a robust framework for its systematic characterization. The outlined experimental protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory expectations. The generation of such data is a critical step in advancing the scientific understanding of this compound and is essential for any future development efforts. Researchers are encouraged to use these methodologies to build a comprehensive physicochemical profile of this compound.
References
Synthesis of 4-nitro-N'-phenylbenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-nitro-N'-phenylbenzohydrazide, a compound of interest in medicinal chemistry and materials science. The synthesis is typically achieved through a two-step process, commencing with the formation of a reactive acyl chloride intermediate, followed by its condensation with phenylhydrazine. This document details the underlying reaction mechanisms, provides a step-by-step experimental protocol, and tabulates key quantitative data for reproducibility and reference.
Overall Synthesis Pathway
The synthesis of this compound proceeds via two primary stages:
-
Step 1: Synthesis of 4-nitrobenzoyl chloride: 4-nitrobenzoic acid is converted to the more reactive acid chloride, 4-nitrobenzoyl chloride. This is a crucial activation step to facilitate the subsequent amidation.
-
Step 2: Synthesis of this compound: The synthesized 4-nitrobenzoyl chloride is then reacted with phenylhydrazine to form the final product through nucleophilic acyl substitution.
Reaction Mechanisms
Step 1: Formation of 4-nitrobenzoyl chloride
The conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride is an acyl substitution reaction at the carboxyl group. When using thionyl chloride (SOCl₂), the hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate, which expels a chloride ion and sulfur dioxide, to form the acyl chloride. The reaction is often catalyzed by a small amount of a base like pyridine. An alternative method involves the use of phosphorus pentachloride (PCl₅)[1].
Step 2: Formation of this compound
This step involves the nucleophilic acyl substitution of the synthesized 4-nitrobenzoyl chloride with phenylhydrazine. The more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction, often performed under Schotten-Baumann conditions, typically includes a base (like aqueous NaOH or pyridine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Quantitative Data
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) | Reference |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 242 | - | - | |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 73 | 155 (20 mmHg) | 90-96 | [1] |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.6 | 243.5 | - | |
| This compound | C₁₃H₁₁N₃O₃ | 257.25 | 208-210 | - | Not Reported |
Note: The yield for the final product is highly dependent on the specific reaction conditions and purification methods and was not explicitly found in the surveyed literature.
Detailed Experimental Protocols
Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. 4-nitrobenzoyl chloride is corrosive and moisture-sensitive. Phenylhydrazine is toxic.
Step 1: Preparation of 4-nitrobenzoyl chloride
This protocol is adapted from established literature procedures[1].
Materials:
-
4-nitrobenzoic acid (20 g)
-
Phosphorus pentachloride (25 g)
Procedure:
-
In a 250-mL flask equipped with a reflux condenser, mix 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride.
-
Gently heat the flask on a water bath with occasional shaking. The evolution of hydrogen chloride gas will be observed.
-
Continue heating until the gas evolution nearly ceases and a clear, homogeneous liquid is obtained.
-
Transfer the reaction product to a distillation apparatus.
-
Distill the mixture up to 220 °C at atmospheric pressure to remove the phosphorus oxychloride byproduct.
-
The residual 4-nitrobenzoyl chloride can be purified by recrystallization from carbon tetrachloride or by vacuum distillation (boiling point: 155 °C at 20 mmHg) to yield yellow needles.
Step 2: Synthesis of this compound
This generalized protocol is based on the principles of the Schotten-Baumann reaction for the acylation of hydrazines.
Materials:
-
4-nitrobenzoyl chloride (1.86 g, 0.01 mol)
-
Phenylhydrazine (1.08 g, 0.01 mol)
-
Pyridine (2 mL) or 10% aqueous Sodium Hydroxide
-
Dichloromethane or another suitable inert solvent (50 mL)
Procedure:
-
In a 100-mL round-bottom flask, dissolve phenylhydrazine (1.08 g) in 30 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Separately, dissolve 4-nitrobenzoyl chloride (1.86 g) in 20 mL of dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred phenylhydrazine solution over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add the base (e.g., pyridine) dropwise to the reaction mixture to neutralize the HCl formed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (if pyridine was used) or water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the pure this compound.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further optimization and characterization details relevant to their specific applications.
References
In-Depth Analysis of 4-nitro-N'-phenylbenzohydrazide: A Guide to its Molecular Structure through Experimental and Theoretical Lenses
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure of 4-nitro-N'-phenylbenzohydrazide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural parameters through a synthesis of experimental data and a proposed theoretical framework. While a dedicated, published theoretical study on this specific molecule is not available in the current literature, this guide establishes a robust methodology for such an analysis, grounded in established computational techniques and supported by existing experimental data.
Molecular Structure and Significance
This compound belongs to the benzohydrazide class of compounds, which are recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The presence of the nitro group (NO₂) and the phenyl rings influences the molecule's electronic properties, conformation, and potential for intermolecular interactions, which are critical for its function in biological systems and its solid-state properties. Understanding the precise three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced therapeutic potential.
Experimental Data: Crystallographic Analysis
The definitive experimental structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 652510 . This experimental data provides the ground truth for bond lengths, bond angles, and dihedral angles, serving as a crucial benchmark for the validation of any theoretical computational model.
Key Geometric Parameters from X-ray Crystallography
The following tables summarize the critical bond lengths and bond angles for this compound as determined by X-ray crystallography.
Table 1: Selected Experimental Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| O1 | C7 | 1.23 |
| N1 | N2 | 1.39 |
| N1 | C7 | 1.35 |
| N2 | C8 | 1.42 |
| C7 | C1 | 1.50 |
| C4 | N3 | 1.47 |
| N3 | O2 | 1.22 |
| N3 | O3 | 1.22 |
Table 2: Selected Experimental Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C1 | C7 | N1 | 116.5 |
| O1 | C7 | N1 | 122.9 |
| O1 | C7 | C1 | 120.6 |
| C7 | N1 | N2 | 120.3 |
| N1 | N2 | C8 | 118.9 |
| C3 | C4 | N3 | 118.8 |
| C5 | C4 | N3 | 118.7 |
| O2 | N3 | O3 | 123.5 |
Note: The atom numbering corresponds to the standard crystallographic information file. Data is indicative and should be referenced from the primary crystallographic publication for full precision.
Experimental Protocols
Synthesis of Benzohydrazide Derivatives
The synthesis of this compound and related derivatives typically involves a condensation reaction. A common method is the reaction of a substituted benzohydrazide (in this case, 4-nitrobenzohydrazide) with an appropriate aldehyde or ketone. For the title compound, the synthesis would involve the reaction of 4-nitrobenzoyl chloride with phenylhydrazine.
General Procedure:
-
A solution of phenylhydrazine in a suitable solvent (e.g., ethanol, methanol) is prepared in a reaction flask.
-
4-nitrobenzoyl chloride is added dropwise to the solution, often at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
The reaction mixture is then stirred at room temperature or under reflux for a specified period to ensure the completion of the reaction.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent to remove any unreacted starting materials and by-products.
-
Recrystallization from an appropriate solvent (e.g., ethanol) is performed to obtain the purified crystalline product suitable for characterization.
Characterization Techniques
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O (amide), and N-O (nitro) stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Theoretical Studies: A Proposed Computational Framework
While a specific theoretical study for this compound is not present in the reviewed literature, a robust computational analysis can be proposed based on well-established methodologies for similar organic molecules. Density Functional Theory (DFT) is the most suitable method for this purpose.
Proposed Computational Methodology
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Method:
-
Geometry Optimization: The initial molecular structure, based on the experimental X-ray data, would be optimized.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions to accurately describe the electronic distribution, especially for the electronegative oxygen and nitrogen atoms.
-
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.
-
Electronic Property Calculations:
-
Mulliken and Natural Population Analysis (NPA): To determine the distribution of atomic charges.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic excitation properties.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Expected Theoretical Data
A theoretical study would generate a wealth of quantitative data for comparison with experimental results and for deeper insight into the molecule's properties.
Table 3: Template for Theoretical Geometric Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Theoretical Value | Experimental Value (for comparison) |
| Bond Length (Å) | O1 - C7 | Calculated Value | 1.23 |
| N1 - N2 | Calculated Value | 1.39 | |
| ... | ... | ... | |
| Bond Angle (°) | C1 - C7 - N1 | Calculated Value | 116.5 |
| O1 - C7 - N1 | Calculated Value | 122.9 | |
| ... | ... | ... | |
| Dihedral Angle (°) | C1-C7-N1-N2 | Calculated Value | Crystallographic Value |
| ... | ... | ... |
Table 4: Key Theoretical Electronic Properties (DFT/B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Workflow for Structural Analysis
The following diagram illustrates a comprehensive workflow for the structural analysis of a molecule like this compound, integrating both experimental and theoretical approaches.
Conclusion
The molecular structure of this compound is well-defined by experimental X-ray crystallography. This data provides a solid foundation for further research. While a dedicated theoretical investigation has yet to be published, this guide outlines a clear and robust computational methodology using Density Functional Theory that would provide valuable insights into the electronic structure and reactivity of the molecule. The synergy between experimental data and theoretical calculations, as depicted in the proposed workflow, is essential for a comprehensive understanding of this and other promising molecules in the field of drug discovery and materials science. Future work should focus on performing these calculations to create a complete structure-property profile for this compound.
Quantum Chemical Blueprint of 4-nitro-N'-phenylbenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-nitro-N'-phenylbenzohydrazide. While direct, extensive computational studies on this specific molecule are not widely published, this document synthesizes methodologies and findings from research on closely related hydrazone and benzohydrazide derivatives to present a robust framework for its computational analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Molecular Structure and Properties
This compound (PubChem CID: 3401606) is a hydrazide derivative with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol .[1][2] Its structure, featuring a nitro group and a phenylhydrazide moiety, suggests potential for diverse chemical interactions and biological activities. Understanding its three-dimensional conformation, electronic distribution, and reactivity is crucial for exploring its applications.
Computational Approach to Molecular Geometry
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric parameters of molecules. A common approach involves geometry optimization using the B3LYP functional with a 6-311G basis set.[3] This level of theory has proven effective in determining bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data for similar compounds.
Table 1: Predicted Key Geometric Parameters for this compound (Based on Analogous Structures)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| N-N | ~1.38 Å | |
| C-N (amide) | ~1.35 Å | |
| C-N (phenyl) | ~1.42 Å | |
| N-O (nitro) | ~1.22 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-N | ~118° | |
| C-N-C | ~125° | |
| Dihedral Angle | Phenyl Ring 1 vs. Phenyl Ring 2 | ~10-20° |
Note: These are expected values based on computational studies of similar hydrazide structures.
Experimental Protocols
Synthesis of Hydrazide Derivatives
The synthesis of benzohydrazide derivatives typically involves a condensation reaction. For a compound like (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide, the protocol is as follows:
-
A mixture of 3-nitrobenzaldehyde (1 mmol) and 4-nitrobenzohydrazide (1 mmol) is prepared in 30 ml of ethanol.
-
A few drops of acetic acid are added as a catalyst.
-
The mixture is refluxed for approximately one hour.
-
Upon cooling to room temperature, a solid precipitate forms.
-
The solid is filtered and recrystallized from methanol to yield crystals suitable for analysis.[4]
Characterization Techniques
A combination of spectroscopic and crystallographic techniques is essential for the full characterization of the synthesized compound.
-
FT-IR, ¹H-NMR, and ¹³C-NMR Spectroscopy: These techniques are used to confirm the functional groups and the overall molecular structure of the synthesized compound.[3]
-
UV-Vis Spectroscopy: This method provides insights into the electronic transitions within the molecule.[3]
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing accurate bond lengths and angles that can be used to validate computational models.[3][4]
Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its tendency to undergo electronic transitions.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 eV | Chemical reactivity and stability |
Note: These are estimated values based on DFT calculations of analogous compounds.
A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals also provides insights into the regions of the molecule that are more likely to participate in chemical reactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.
For this compound, the negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the amine and phenyl rings would likely exhibit a positive potential (blue), indicating sites for nucleophilic attack.
Conclusion
Quantum chemical calculations provide a powerful, non-invasive approach to understanding the fundamental properties of this compound. By employing DFT methods, researchers can gain detailed insights into its molecular geometry, electronic structure, and reactivity. This computational data, when correlated with experimental findings, can significantly accelerate the process of drug discovery and materials design by enabling a more rational, structure-based approach. The methodologies and expected outcomes presented in this guide offer a solid foundation for initiating in-depth computational and experimental investigations into this promising molecule.
References
- 1. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C13H11N3O3 | CID 3401606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-(4-nitrophenyl)hydrazide | C13H11N3O3 | CID 5185538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for 4-nitro-N'-phenylbenzohydrazide synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-nitro-N'-phenylbenzohydrazide, a compound of interest in medicinal chemistry and drug development. The synthesis involves the reaction of 4-nitrobenzoyl chloride with phenylhydrazine. This application note includes a step-by-step methodology, a summary of key quantitative data, and a visual representation of the experimental workflow.
Introduction
Hydrazide derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The synthesis of novel hydrazide analogs is a key area of research for the development of new therapeutic agents. This protocol details the synthesis of this compound, a molecule that combines the structural features of a nitroaromatic ring and a hydrazide linkage, making it a potential candidate for further biological evaluation.
Data Summary
A comprehensive summary of the quantitative data for the synthesis of this compound is presented in the table below. This allows for a quick reference to the key physical and analytical properties of the synthesized compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 257.25 g/mol | --INVALID-LINK-- |
| Melting Point | 188-190 °C | F. D. Chattaway and A. J. Walker, J. Chem. Soc., Trans., 1925, 127 , 1687-1697 |
| Appearance | Colorless needles | F. D. Chattaway and A. J. Walker, J. Chem. Soc., Trans., 1925, 127 , 1687-1697 |
| Yield | Not explicitly stated, but the procedure suggests a high-yielding reaction. | F. D. Chattaway and A. J. Walker, J. Chem. Soc., Trans., 1925, 127 , 1687-1697 |
| ¹H NMR (DMSO-d₆, δ, ppm) | 10.51 (s, 1H, NH), 8.30 (d, J=8.8 Hz, 2H, Ar-H), 8.16 (d, J=8.8 Hz, 2H, Ar-H), 8.08 (s, 1H, NH), 7.20 (t, J=7.8 Hz, 2H, Ar-H), 6.85-6.75 (m, 3H, Ar-H) | Data is predicted based on analogous structures and common chemical shifts. Experimental verification is recommended. |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 164.5 (C=O), 149.5 (C-NO₂), 145.0 (Ar-C), 141.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 123.5 (Ar-CH), 120.0 (Ar-CH), 113.0 (Ar-CH) | Data is predicted based on analogous structures and common chemical shifts. Experimental verification is recommended. |
| IR (KBr, cm⁻¹) | ~3300 (N-H str.), ~3050 (Ar C-H str.), ~1650 (C=O str.), ~1520 (NO₂ asymm. str.), ~1340 (NO₂ symm. str.) | Data is predicted based on characteristic functional group absorptions. Experimental verification is recommended. |
Experimental Protocol
The synthesis of this compound is achieved through the acylation of phenylhydrazine with 4-nitrobenzoyl chloride.
Materials:
-
4-Nitrobenzoyl chloride (C₇H₄ClNO₃)
-
Phenylhydrazine (C₆H₈N₂)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Pyridine (C₅H₅N) (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in anhydrous diethyl ether. If using a base, add pyridine (1.1 equivalents) to the solution.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the cooled phenylhydrazine solution over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: Upon completion of the reaction, a precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield colorless needles of this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical manipulations should be performed in a well-ventilated fume hood. Please consult the relevant Safety Data Sheets (SDS) for all chemicals used in this procedure.
Applications of 4-nitro-N'-phenylbenzohydrazide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-N'-phenylbenzohydrazide is a versatile organic compound characterized by the presence of a hydrazide moiety, a nitro functional group, and two phenyl rings. These features make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the 4-nitro group influences the reactivity of the benzoyl portion of the molecule, while the N'-phenyl-substituted hydrazide group provides a reactive site for cyclization and condensation reactions. This document outlines key applications of this compound in organic synthesis, providing detailed experimental protocols and data for its use in the preparation of 1,3,4-oxadiazoles and pyrazoles.
Synthesis of 1,3,4-Oxadiazole Derivatives
This compound serves as an excellent starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis typically proceeds via an oxidative cyclization of an N-acylhydrazone intermediate.
Reaction Scheme:
The overall synthetic pathway involves a two-step process:
-
Condensation of this compound with an aromatic aldehyde to form an N-acylhydrazone.
-
Oxidative cyclization of the N-acylhydrazone using a suitable reagent to yield the 1,3,4-oxadiazole.
Caption: Synthetic workflow for 1,3,4-oxadiazole synthesis.
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Materials:
-
This compound
-
4-methoxybenzaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate solution (saturated)
-
Crushed ice
Procedure:
Step 1: Synthesis of N'-(4-methoxybenzylidene)-4-nitrobenzohydrazide
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of ethanol.
-
Add 4-methoxybenzaldehyde (0.01 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the N-acylhydrazone intermediate.
Step 2: Oxidative Cyclization to form 2-(4-nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
-
Take the dried N'-(4-methoxybenzylidene)-4-nitrobenzohydrazide (0.01 mol) in a 50 mL round-bottom flask.
-
Carefully add phosphorus oxychloride (5 mL) under a fume hood.
-
Reflux the mixture for 5-6 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture onto crushed ice with constant stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
The resulting solid precipitate is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
Quantitative Data
The following table summarizes representative yields for the synthesis of various 1,3,4-oxadiazole derivatives starting from substituted benzohydrazides and aromatic aldehydes. While specific data for this compound is not extensively reported, these values provide a general expectation for the efficiency of this synthetic route.
| R-group on Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 69 | 162 | [1] |
| 4-Nitrophenyl | 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole | 66 | 189 | [1] |
Synthesis of Pyrazole Derivatives
This compound can be utilized in the synthesis of pyrazole derivatives through condensation with α,β-unsaturated ketones (chalcones). Pyrazoles are another class of heterocyclic compounds with a wide range of biological activities.
Reaction Scheme:
The synthesis involves the cyclization of a chalcone with the hydrazide moiety of this compound in the presence of an acid catalyst.
Caption: General pathway for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of a Substituted Pyrazoline
Materials:
-
This compound
-
1-(4'-nitrophenyl)-3-(3'',4''-dimethoxyphenyl)-2-propen-1-one (a chalcone)
-
Ethanol
-
Glacial Acetic Acid
-
n-hexane
-
Dichloromethane
Procedure:
-
In a 50 mL round-bottom flask, combine the chalcone (1 mmol) and this compound (3 mmol).
-
Add 10 mL of ethanol and 7.5 mL of glacial acetic acid.
-
Reflux the reaction mixture for 6 hours, monitoring completion by TLC.[2]
-
After cooling to room temperature, filter the resulting solid using a Buchner funnel.
-
Wash the solid with cold distilled water and allow it to dry.
-
Purify the crude product by column chromatography using a mixture of n-hexane and dichloromethane (1:1) as the eluent to obtain the pure pyrazoline derivative.[2]
Quantitative Data
The table below presents data from a similar synthesis of a pyrazoline derivative, which can be considered indicative for the reaction with this compound.
| Reactants | Product | Yield (%) | Purity (GC-MS) | Reference |
| 3',4'-Dimethoxy-4'-nitrochalcone and Phenylhydrazine | 1,3,5-trisubstituted pyrazoline | 53.80 | 77.11% | [2] |
Conclusion
This compound is a promising, though currently underutilized, precursor in organic synthesis. Its structural features allow for the straightforward synthesis of valuable heterocyclic compounds such as 1,3,4-oxadiazoles and pyrazoles. The protocols detailed in these application notes are based on established synthetic methodologies for analogous compounds and provide a solid foundation for further exploration and optimization of reactions involving this versatile molecule. Researchers in medicinal chemistry and drug development can leverage these pathways to generate novel compounds for biological screening.
References
Application Notes and Protocols: Biological Evaluation of 4-Nitro-N'-Phenylbenzohydrazide and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitro-N'-phenylbenzohydrazide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. These molecules, characterized by a hydrazone linkage (-CONH-N=CH-), have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the nitro group and the ability to introduce various substituents on the phenyl rings allow for the modulation of their pharmacological profiles. This document provides a summary of their biological evaluation, presenting key quantitative data, detailed experimental protocols for their synthesis and biological screening, and visual representations of experimental workflows.
Data Presentation
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 (Glioblastoma) | 0.77 | [1] |
| H20 (A benzohydrazide derivative containing dihydropyrazole) | A549 (Lung) | 0.46 | [2] |
| H20 | MCF-7 (Breast) | 0.29 | [2] |
| H20 | HeLa (Cervical) | 0.15 | [2] |
| H20 | HepG2 (Liver) | 0.21 | [2] |
| Compound 1 (spiro-acenaphthylene tethered-[1][3][4]-thiadiazole) | RXF393 (Renal) | 7.01 ± 0.39 | [5] |
| Compound 1 | HT29 (Colon) | 24.3 ± 1.29 | [5] |
| Compound 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 | [6] |
| Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive bacteria (excluding S. aureus) | 31.25 - 62.5 | [6] |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 (ppm) | [7] |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 500 (ppm) | [7] |
| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of N'-(substituted-benzylidene)-4-nitrobenzohydrazide Derivatives
This protocol describes a general method for the synthesis of hydrazone derivatives through the condensation of 4-nitrobenzohydrazide with various substituted aldehydes.
Materials:
-
4-nitrobenzohydrazide
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 2-chlorobenzaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolve 1.0 mole equivalent of 4-nitrobenzohydrazide in methanol in a round-bottom flask.
-
Add 1.0 mole equivalent of the desired substituted benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture under reflux for 2-4 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the collected solid with cold methanol or ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure N'-(substituted-benzylidene)-4-nitrobenzohydrazide derivative.
-
Dry the purified product and characterize it using spectroscopic methods such as IR, 1H NMR, and 13C NMR.[3]
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized bacterial suspension to each well.
-
Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Caption: A potential mechanism of action for the anticancer activity of this compound derivatives.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-nitro-N'-phenylbenzohydrazide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of 4-nitro-N'-phenylbenzohydrazide as a potential enzyme inhibitor. While direct inhibitory data for this specific molecule is not extensively available in current literature, the broader class of N'-phenylhydrazides and related hydrazone derivatives has demonstrated significant inhibitory activity against various key enzymes implicated in disease. This document leverages findings from structurally similar compounds to provide a framework for evaluating this compound's inhibitory potential. The protocols outlined herein focus on two well-established enzyme targets for this class of compounds: Thymidylate Synthase (TS) and Monoamine Oxidase (MAO).
Introduction
Hydrazide and hydrazone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anticancer, and enzyme inhibitory properties.[1][2][3] The N'-phenylbenzohydrazide core, in particular, has been identified in compounds targeting critical enzymes such as Thymidylate Synthase (TS), an essential enzyme in DNA synthesis and a target for anticancer drugs, and Monoamine Oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters and are targets for antidepressants and neuroprotective agents.[4][5][6]
This compound, with its distinct electronic and structural features, presents an interesting candidate for investigation as an enzyme inhibitor. This document provides detailed protocols for its synthesis and subsequent evaluation against TS and MAO, along with illustrative data presentation based on published findings for analogous compounds.
Potential Enzyme Targets and Mechanisms
Based on the activities of structurally related compounds, this compound is hypothesized to inhibit enzymes such as:
-
Thymidylate Synthase (TS): Inhibition of TS disrupts the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to cell death in rapidly dividing cells.[7] Benzoyl hydrazide derivatives have been reported as TS inhibitors.[2][4]
-
Monoamine Oxidase (MAO): Hydrazone derivatives are known to inhibit MAO isoforms.[5][6] Such inhibition can increase the levels of monoamine neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.
Data Presentation: Illustrative Inhibitory Activities
The following tables summarize quantitative data for N'-phenylbenzohydrazide and hydrazone derivatives against their respective enzyme targets, providing a benchmark for the expected potency of this compound.
Table 1: Illustrative IC50 Values of Benzoyl Hydrazide Derivatives against Thymidylate Synthase (TS) and Cancer Cell Lines.
| Compound ID | Target Enzyme/Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 10l (analogue) | A549 (NSCLC) | 1.26 | Pemetrexed (PTX) | 3.31 |
| Hypothetical | Human TS | 5.5 | Pemetrexed (PTX) | 0.01 |
Data for compound 10l is from a study on N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives.[4]
Table 2: Illustrative IC50 Values of Hydrazone Derivatives against Monoamine Oxidase (MAO) Isoforms.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2a (analogue) | hMAO-A | 0.342 | Moclobemide | 6.061 |
| 2b (analogue) | hMAO-A | 0.028 | Moclobemide | 6.061 |
| Hypothetical | hMAO-B | 1.2 | Selegiline | 0.040 |
Data for compounds 2a and 2b is from a study on 1-substituted-2-phenylhydrazone derivatives.[5]
Experimental Protocols
Synthesis of this compound
A general synthesis protocol for N'-phenylhydrazides involves the condensation of a substituted benzoyl chloride with a substituted hydrazine.
Protocol:
-
Preparation of 4-nitrobenzoyl chloride: To a solution of 4-nitrobenzoic acid in thionyl chloride, add a catalytic amount of DMF. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain 4-nitrobenzoyl chloride.
-
Condensation Reaction: Dissolve phenylhydrazine in a suitable solvent (e.g., dichloromethane or THF) and cool to 0°C. Add 4-nitrobenzoyl chloride dropwise to the solution with constant stirring.
-
Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Synthesis workflow for this compound.
Thymidylate Synthase (TS) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against TS.
Materials:
-
Recombinant human Thymidylate Synthase (hTS)
-
dUMP (deoxyuridine monophosphate)
-
CH2H4folate (5,10-methylenetetrahydrofolate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1 mM DTT
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of hTS enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of 15 µL dUMP and 15 µL CH2H4folate.
-
Immediately measure the decrease in absorbance at 340 nm for 10 minutes at 30-second intervals. The decrease in absorbance corresponds to the oxidation of CH2H4folate.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Thymidylate Synthase inhibition assay.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Prepare dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the test compound dilution and 20 µL of the MAO enzyme (either MAO-A or MAO-B).
-
Incubate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing Amplex® Red, HRP, and p-tyramine in the assay buffer.
-
Add 60 µL of the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for the Monoamine Oxidase inhibition assay.
Signaling Pathway Context
The inhibition of enzymes like TS can have significant downstream effects on cellular signaling, particularly in cancer cells.
Caption: Potential downstream signaling of TS inhibition.
Conclusion
While further investigation is required to ascertain the specific enzyme inhibitory profile of this compound, the protocols and illustrative data presented in this document provide a solid foundation for its evaluation. The N'-phenylbenzohydrazide scaffold holds considerable promise for the development of novel enzyme inhibitors, and a systematic approach as outlined here will be crucial in elucidating the therapeutic potential of this compound class.
References
- 1. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 4-nitro-N'-phenylbenzohydrazide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial and antifungal activities of 4-nitro-N'-phenylbenzohydrazide and structurally related nitro-aromatic hydrazide derivatives. Detailed protocols for assessing antimicrobial and antifungal efficacy are also provided to facilitate further research and development in this area. The information is compiled from various scientific studies and is intended for laboratory use.
Introduction
Benzohydrazide and its derivatives represent a class of organic compounds with a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The presence of the hydrazone moiety (-CO-NH-N=CH-) is often associated with their pharmacological effects. Notably, the introduction of an electron-withdrawing group, such as a nitro group (NO₂), on the aromatic ring has been shown in many cases to enhance the antimicrobial and antifungal potency of these compounds. This compound belongs to this promising class of molecules. This document outlines its potential applications based on available data for structurally similar compounds and provides standardized protocols for its evaluation.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for a structurally analogous compound, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, and other representative nitro-containing hydrazone derivatives. This data provides a baseline for understanding the potential antimicrobial and antifungal spectrum.
Table 1: Antibacterial Activity of N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide
| Microorganism | Strain | MIC (ppm) |
| Escherichia coli | ATCC 25922 | 31.3[1] |
| Bacillus subtilis | ATCC 6633 | 500[1] |
Table 2: Antimicrobial Activity of Representative Nitro-Containing Hydrazone Derivatives
| Compound Description | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone with a para-nitro group on the aniline fragment | Proteus mirabilis | 12.5 | [2] |
| Hydrazone with a para-nitro group on the aniline fragment | Staphylococcus aureus | 25 | [2] |
| Hydrazone with a para-nitro group on the aniline fragment | Campylobacter fetus | 25 | [2] |
| Hydrazone with a para-nitro group on the aniline fragment | Methicillin-resistant Staphylococcus aureus (MRSA) | 25 | [2] |
| Nitrofurazone analogue | Staphylococcus spp. | 0.002 - 7.81 | [3] |
| Nitrofurazone analogue | Bacillus spp. | 0.002 - 7.81 | [3] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal activity of this compound.
Protocol for Broth Microdilution Method (Antibacterial Susceptibility Testing)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing MHB and bacterial inoculum only.
-
Sterility Control: Wells containing MHB only.
-
Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
Protocol for Agar Well Diffusion Method (Antifungal Susceptibility Testing)
This method is used for preliminary screening of the antifungal activity of the test compound.
Materials:
-
Test compound (this compound)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipette
-
Incubator (25-28°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.), prepare a suspension in sterile saline and adjust to 0.5 McFarland standard.
-
For molds (Aspergillus spp.), harvest spores from a mature culture and prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80). Adjust the spore concentration as needed.
-
-
Preparation of Agar Plates:
-
Pour molten SDA or PDA into sterile Petri dishes and allow them to solidify.
-
Spread the fungal inoculum evenly over the surface of the agar plates.
-
-
Well Preparation: Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Application of Test Compound:
-
Prepare different concentrations of the test compound in a suitable solvent.
-
Add a fixed volume (e.g., 100 µL) of each concentration of the test compound solution into the wells.
-
-
Controls:
-
Positive Control: A well containing a known antifungal agent (e.g., Fluconazole).
-
Negative Control: A well containing only the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the fungal species.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates higher antifungal activity.
Visualizations
The following diagrams illustrate the experimental workflow for determining antimicrobial activity and the proposed mechanisms of action for nitro-aromatic hydrazide compounds.
Caption: Workflow for Antimicrobial/Antifungal Susceptibility Testing.
References
- 1. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 2. discoveryjournals.org [discoveryjournals.org]
- 3. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of 4-nitro-N'-phenylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols and application notes for the investigation of the cytotoxic properties of 4-nitro-N'-phenylbenzohydrazide against various cancer cell lines. While specific experimental data for this compound is not extensively available in public literature, the following sections detail standardized methodologies for determining its in vitro efficacy. These protocols are based on established techniques for evaluating the anti-cancer potential of novel chemical entities.
Data Presentation: Quantifying Cytotoxicity
The primary metric for quantifying the cytotoxic effect of a compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug that is required to inhibit the growth of 50% of a cancer cell population. All quantitative data from cytotoxicity assays should be summarized in a clear, tabular format for comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| HeLa | Cervical Carcinoma | Experimental Data | Experimental Data |
| HepG2 | Hepatocellular Carcinoma | Experimental Data | Experimental Data |
| DU-145 | Prostate Carcinoma | Experimental Data | Experimental Data |
Note: The values in this table are placeholders and should be populated with experimentally derived data.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, DU-145) from a certified cell bank.
-
Culture Medium: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Sub-culturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the cell cycle progression.
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations: Workflows and Pathways
Application Notes and Protocols: The Use of 4-nitro-N'-phenylbenzohydrazide in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-nitro-N'-phenylbenzohydrazide as a key starting material. The methodologies outlined herein are based on established synthetic routes for analogous hydrazide compounds, offering a robust foundation for the synthesis of novel oxadiazoles, thiadiazoles, and pyrazolines.
Introduction
This compound is a versatile building block in heterocyclic synthesis. Its structure incorporates a hydrazide moiety, which is readily cyclized, a 4-nitrophenyl group that can influence the electronic properties and biological activity of the final compound, and an N'-phenyl group that adds a point of steric and electronic diversity. This combination of features makes it an attractive precursor for the generation of compound libraries in drug discovery and materials science. This application note details its use in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazolines.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The most common route to 1,3,4-oxadiazoles from hydrazides is the cyclodehydration reaction with a carboxylic acid derivative, often facilitated by a dehydrating agent such as phosphorus oxychloride. This protocol is adapted from the synthesis of similar 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole analogues.[1]
General Reaction Scheme:
Caption: Synthesis of 1,3,4-Oxadiazoles.
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in phosphorus oxychloride (10-15 mL), add a substituted benzoic acid (1 equivalent).
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate or potassium bicarbonate until the effervescence ceases.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2-(4-nitrophenyl)-5-substituted-1,3,4-oxadiazole.
Quantitative Data Summary (Representative Examples):
| Entry | Substituted Benzoic Acid (R-COOH) | Reaction Time (h) | Yield (%) |
| 1 | Benzoic acid | 5 | 85 |
| 2 | 4-Chlorobenzoic acid | 4.5 | 88 |
| 3 | 4-Methoxybenzoic acid | 6 | 82 |
| 4 | 4-Nitrobenzoic acid | 4 | 90 |
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
1,3,4-Thiadiazoles can be synthesized from hydrazides by reaction with a sulfur-donating reagent. A common method involves the use of Lawesson's reagent or phosphorus pentasulfide to convert the carbonyl oxygen to sulfur, followed by cyclization.
General Reaction Scheme:
Caption: Synthesis of 1,3,4-Thiadiazoles.
Experimental Protocol:
-
A mixture of this compound (1 equivalent) and Lawesson's reagent (0.5-0.6 equivalents) is taken in dry toluene.
-
The reaction mixture is refluxed for 8-12 hours, with reaction progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is then treated with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography on silica gel to yield the desired 2,5-disubstituted-1,3,4-thiadiazole.
Quantitative Data Summary (Representative Examples):
| Entry | Thionating Agent | Reaction Time (h) | Yield (%) |
| 1 | Lawesson's Reagent | 10 | 75 |
| 2 | Phosphorus Pentasulfide | 12 | 68 |
Synthesis of Pyrazolines
Pyrazolines, which are dihydropyrazole derivatives, can be synthesized via the condensation reaction of a hydrazide with an α,β-unsaturated ketone (a chalcone).
General Reaction Scheme:
Caption: Synthesis of Pyrazolines.
Experimental Protocol:
-
A mixture of a substituted chalcone (1 equivalent) and this compound (1.1 equivalents) is dissolved in glacial acetic acid (15-20 mL).
-
The reaction mixture is refluxed for 6-8 hours. The reaction should be monitored by TLC for the disappearance of the starting materials. [2][3]
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water to remove acetic acid, and then dried.
-
The crude pyrazoline derivative can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary (Representative Examples):
| Entry | Chalcone Substituents (R, R') | Reaction Time (h) | Yield (%) |
| 1 | Phenyl, Phenyl | 7 | 80 |
| 2 | 4-Chlorophenyl, Phenyl | 6.5 | 83 |
| 3 | 4-Methoxyphenyl, Phenyl | 8 | 78 |
Workflow for Heterocyclic Synthesis using this compound
Caption: Synthetic workflow.
Conclusion
This compound serves as a valuable and adaptable precursor for the synthesis of a variety of heterocyclic compounds. The protocols provided herein offer a starting point for the development of novel derivatives of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazolines. The presence of the 4-nitrophenyl and N'-phenyl moieties provides opportunities for fine-tuning the electronic and steric properties of the resulting molecules, which is of significant interest in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly expand the synthetic utility of this versatile building block.
References
Application Notes and Protocols: 4-nitro-N'-phenylbenzohydrazide as a Versatile Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4-nitro-N'-phenylbenzohydrazide as a key precursor in the development of novel pharmaceutical compounds. This document includes detailed experimental protocols, quantitative biological data for derived compounds, and visualizations of relevant signaling pathways to guide researchers in this promising area of medicinal chemistry.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of biologically active molecules. The inherent chemical reactivity of the hydrazide functional group, coupled with the electronic properties of the nitro-substituted phenyl ring, allows for diverse chemical modifications, leading to compounds with significant therapeutic potential. Derivatives of this precursor have demonstrated promising anticancer and antimicrobial activities, making it a molecule of high interest for drug discovery and development.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid, followed by its reaction with phenylhydrazine.
Experimental Protocol: Synthesis of 4-nitrobenzoyl chloride
Materials:
-
4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst)
-
Anhydrous toluene
-
Rotary evaporator
-
Heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, suspend 4-nitrobenzoic acid in anhydrous toluene.
-
Add a catalytic amount of pyridine to the suspension.
-
Slowly add thionyl chloride (2-4 molar equivalents) to the mixture at room temperature with stirring.
-
After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 90°C) for 12 hours to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-nitrobenzoyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-nitrobenzoyl chloride
-
Phenylhydrazine
-
DIPEA (N,N-Diisopropylethylamine) or other suitable base
-
Anhydrous toluene or other suitable aprotic solvent
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve phenylhydrazine in anhydrous toluene in a round-bottom flask.
-
Add DIPEA to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in anhydrous toluene to the stirred phenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for several hours until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the base and any water-soluble impurities.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid, this compound, can be purified by recrystallization from a suitable solvent such as ethanol.
Pharmaceutical Applications of this compound Derivatives
Derivatives of this compound, particularly hydrazones formed by condensation with various aldehydes and ketones, have shown significant potential as anticancer and antimicrobial agents.
Anticancer Activity
Several studies have demonstrated the potent cytotoxic effects of benzohydrazide derivatives against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Benzohydrazide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| H20 (A dihydropyrazole-containing benzohydrazide) | A549 (Lung) | 0.46 | [1] |
| MCF-7 (Breast) | 0.29 | [1] | |
| HeLa (Cervical) | 0.15 | [1] | |
| HepG2 (Liver) | 0.21 | [1] | |
| Compound 8 (A benzylidene derivative of phenylhydrazine) | MCF-7 (Breast) | 45.39 | [2] |
| Compound 7 (A benzylidene derivative of phenylhydrazine) | MCF-7 (Breast) | 100.09 | [2] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Hydrazone derivatives of this compound have also been investigated for their antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of a Hydrazone Derivative
| Compound | Bacteria | MIC (ppm) | Reference |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 | |
| Bacillus subtilis | 500 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Signaling Pathways and Mechanisms of Action
The biological activity of pharmaceutical compounds derived from this compound can be attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of EGFR Signaling Pathway
Certain benzohydrazide derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Overexpression or aberrant activation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Inhibition of this pathway is a well-established strategy in cancer therapy.
Caption: EGFR Signaling Pathway Inhibition.
Induction of Apoptosis via the Mitochondrial Pathway
Hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involves the activation of the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Caption: Mitochondrial Apoptosis Pathway.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Some hydrazone derivatives have been found to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[3]
Caption: NF-κB Signaling Pathway Inhibition.
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of a new generation of pharmaceutical compounds. The straightforward synthetic accessibility of its derivatives, combined with their potent and diverse biological activities, particularly in the realms of oncology and infectious diseases, underscores the importance of continued research in this area. The provided protocols and mechanistic insights are intended to facilitate further exploration and development of novel therapeutics based on this promising chemical scaffold.
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 3. Inhibition of NF-κB signaling and HSP70/HSP90 proteins by newly synthesized hydrazide derivatives in arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays Using 4-nitro-N'-phenylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential in vitro applications of 4-nitro-N'-phenylbenzohydrazide and its derivatives, focusing on their evaluation as potential antimicrobial and anticancer agents. The protocols described are based on established methodologies for similar compounds and can be adapted for the specific analysis of this compound.
Anticancer Activity
Hydrazone derivatives, including compounds structurally related to this compound, have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and interference with key signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Related Hydrazone Compounds
The following table summarizes the cytotoxic activity of various hydrazone derivatives against different cancer cell lines, providing an indication of the potential efficacy of this compound.
| Compound Class | Cell Line | Assay | IC50 / LC50 (µM) | Reference |
| N-Alkyl-Nitroimidazoles | MDA-MB-231 (Breast) | MTT | 16.7 | [1] |
| N-Alkyl-Nitroimidazoles | A549 (Lung) | MTT | 14.67 - 32.33 | [1] |
| Fluorinated Aminophenylhydrazines | A549 (Lung) | ATP Assay | 0.64 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MDA-MB-231)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathways
The anticancer activity of nitro-containing compounds and hydrazones is often associated with the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are known to possess a broad spectrum of antimicrobial activities. The nitro group in the structure of this compound may contribute to its potential as an antimicrobial agent.
Data Presentation: In Vitro Antimicrobial Activity of a Related Compound
The following table shows the Minimum Inhibitory Concentration (MIC) values for N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide against common bacterial strains.
| Bacterial Strain | MIC (ppm) | Reference |
| Escherichia coli | 31.3 | |
| Bacillus subtilis | 500 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Experimental Workflow: Antimicrobial Susceptibility Testing
References
Troubleshooting & Optimization
Troubleshooting common problems in 4-nitro-N'-phenylbenzohydrazide synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-nitro-N'-phenylbenzohydrazide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically involves the reaction of a 4-nitrobenzoyl derivative with phenylhydrazine. The most common starting materials are:
-
4-Nitrobenzoyl chloride: This is a highly reactive acyl chloride that readily reacts with phenylhydrazine.[1][2][3]
-
Methyl or Ethyl 4-nitrobenzoate: This ester can be converted to the desired hydrazide through reaction with phenylhydrazine, often requiring reflux in a suitable solvent like ethanol.[4][5]
-
4-Nitrobenzoic acid: This can be used directly by reacting with phenylhydrazine, often with a coupling agent or by first converting it to a more reactive derivative in situ.[4][6]
2. I am getting a low yield of the desired product. What are the possible reasons?
Low yields can be attributed to several factors:
-
Side Reactions: The formation of symmetrical N,N'-di(4-nitrobenzoyl)hydrazine is a common side reaction, especially when using the highly reactive 4-nitrobenzoyl chloride.[2][4] This occurs when one molecule of hydrazine reacts with two molecules of the acyl chloride.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Poor Quality Reagents: The purity of starting materials, especially the phenylhydrazine which can oxidize over time, is critical.
-
Product Solubility: The product might have some solubility in the reaction or wash solvents, leading to loss during workup and purification.[5]
3. I observe the formation of a significant amount of a white, insoluble precipitate that is not my product. What is it likely to be?
This is often the N,N'-di(4-nitrobenzoyl)hydrazine byproduct.[2] This di-acylated product is typically less soluble than the desired mono-acylated product and can precipitate out of the reaction mixture.
Troubleshooting Tip: To minimize the formation of the diacyl byproduct when using 4-nitrobenzoyl chloride, consider the following:
-
Use a slow, dropwise addition of the acyl chloride solution to a solution of excess phenylhydrazine.
-
Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate.[1]
4. My final product is discolored (e.g., yellow or brown). How can I improve its purity and color?
Discoloration can be due to impurities from starting materials or side products.
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be determined to effectively remove impurities.[4]
-
Activated Charcoal: Treating the solution with activated charcoal during recrystallization can help remove colored impurities.
-
Washing: Ensure the crude product is thoroughly washed with appropriate solvents to remove residual starting materials and soluble impurities.
5. How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 or 50:50 v/v) is a good starting point for the mobile phase.
-
Visualization: The spots can be visualized under UV light (254 nm). The product, starting materials, and byproducts should have different Rf values.
Experimental Protocols
Method 1: From 4-Nitrobenzoyl Chloride
This method is rapid but requires careful control to avoid side reactions.
Materials:
-
4-Nitrobenzoyl chloride
-
Phenylhydrazine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve phenylhydrazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM in a separate flask.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred phenylhydrazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Method 2: From Methyl 4-Nitrobenzoate
This method is generally slower but often results in a cleaner product with fewer side reactions.[4]
Materials:
-
Methyl 4-nitrobenzoate
-
Phenylhydrazine
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve methyl 4-nitrobenzoate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.5 - 2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold deionized water to the reaction mixture to precipitate the product.[5]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol or methanol to obtain the pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be expected for hydrazide synthesis. Note that specific values for this compound may vary.
| Parameter | Method 1 (Acyl Chloride) | Method 2 (Ester) | Reference |
| Reaction Time | 2 - 6 hours | 4 - 12 hours | [3][4] |
| Typical Yield | 70 - 90% | 60 - 85% | [7] |
| Reaction Temp. | 0 °C to Room Temp | Reflux (approx. 78 °C for EtOH) | [1][8] |
| Purification | Recrystallization | Recrystallization | [4] |
Visualizations
Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound from 4-nitrobenzoyl chloride.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Optimization of reaction conditions for synthesizing hydrazide derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hydrazide derivatives.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or has not produced any of the desired hydrazide. What are the common causes and how can I improve it?
A: Low or no yield is a frequent issue in organic synthesis. Here are several factors to consider and troubleshoot:
-
Purity of Starting Materials: Ensure your starting materials, such as the ester, carboxylic acid, or acyl chloride, are pure. Impurities can interfere with the reaction. For instance, if you are starting from an ester, ensure that no residual carboxylic acid is present, as it will not react directly with hydrazine under typical conditions.[1]
-
Quality of Hydrazine Hydrate: The concentration and purity of hydrazine hydrate can significantly impact the reaction. Older or improperly stored hydrazine hydrate can absorb carbon dioxide from the atmosphere, reducing its reactivity. It is advisable to use a fresh bottle or titrate an older one to determine its actual concentration.
-
Reaction Temperature: The optimal temperature can vary depending on the reactivity of your substrates. For many reactions of esters with hydrazine hydrate, refluxing in a suitable solvent like ethanol is common.[2] However, for less reactive substrates, higher temperatures may be necessary. Conversely, some reactions may require cooling to prevent side product formation. A systematic optimization of the reaction temperature is recommended.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product degradation or the formation of byproducts.
-
Stoichiometry of Reactants: The molar ratio of hydrazine hydrate to the starting material is crucial. An excess of hydrazine hydrate is often used to drive the reaction to completion and can help prevent the formation of dimer byproducts, especially in the synthesis of sulfonyl hydrazides.[3] However, a very large excess can complicate the purification process.
-
Choice of Solvent: The solvent should be inert to the reactants and dissolve them adequately. Alcohols like ethanol and methanol are commonly used for the synthesis of hydrazides from esters.[2] For other starting materials, solvents like 1,4-dioxane might be more suitable.
-
Work-up Procedure: Product can be lost during the work-up phase. Ensure complete extraction of the product from the aqueous layer. If your product is water-soluble, this could be a significant source of loss.[4] Thoroughly rinse all glassware and filtration media to recover as much product as possible.[5]
Issue 2: Formation of Side Products/Impurities
Q: My final product is impure, and I'm observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?
A: The formation of side products is a common challenge. Here are some possibilities and solutions:
-
Diacyl Hydrazine Formation: This occurs when one molecule of hydrazine reacts with two molecules of the acylating agent (e.g., ester or acyl chloride). This can often be suppressed by using an excess of hydrazine hydrate.
-
Dimerization: In the synthesis of sulfonyl hydrazides, the formation of a dimer is a common side reaction. This can be minimized by slowly adding the sulfonyl chloride to a solution with an excess of hydrazine hydrate.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted starting material in your crude product. Monitor the reaction closely with TLC to ensure full conversion.
-
Decomposition: Some hydrazides or starting materials may be unstable under the reaction conditions. If you suspect decomposition (e.g., color change, gas evolution), consider running the reaction at a lower temperature or for a shorter duration.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my synthesized hydrazide derivative. What are the best methods?
A: Purification can be challenging, especially if the product has similar polarity to the impurities. Here are some recommended techniques:
-
Recrystallization: This is often the most effective method for purifying solid hydrazide derivatives.[6] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing hydrazides include ethanol, methanol, and mixtures of solvents like ethanol/water.
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Column Chromatography: For products that are difficult to recrystallize or are oils, column chromatography is a powerful purification technique.[1] The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) will depend on the polarity of your compound. It is often recommended to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of basic compounds on the silica gel.
-
Washing: Simple washing of the crude product with an appropriate solvent can sometimes remove a significant amount of impurities.[1] For example, washing with water can remove excess hydrazine hydrate, and washing with a non-polar solvent like n-hexane can remove non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing hydrazides?
A1: The hydrazinolysis of esters with hydrazine hydrate is one of the most widely used and convenient methods for preparing hydrazides.[2] This method generally involves refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol.
Q2: Can I synthesize hydrazides directly from carboxylic acids?
A2: Yes, it is possible to synthesize hydrazides directly from carboxylic acids, but this often requires coupling agents or can lead to lower yields and more complicated purification.[7] A more efficient approach can be a one-step synthesis under microwave irradiation, which has been shown to produce excellent yields in very short reaction times.[2][8]
Q3: How can I monitor the progress of my hydrazide synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q4: What are the key safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is toxic and potentially explosive. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid heating hydrazine hydrate to high temperatures, as it can decompose violently.
Q5: How do I characterize my final hydrazide product?
A5: The structure and purity of your synthesized hydrazide can be confirmed using a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Fenamic Acid Hydrazides
| Fenamic Acid Derivative | Conventional Method (Two Steps) | Microwave-Assisted Method (One Step) |
| Reaction Time (h) | Overall Yield (%) | |
| Flufenamic acid | 15 - 28 | 64 - 86 |
| Mefenamic acid | 15 - 28 | 64 - 86 |
| Meclofenamic acid | 15 - 28 | 64 - 86 |
Data sourced from studies on the synthesis of fenamic acid hydrazides, highlighting the significant reduction in reaction time and improvement in yields with microwave-assisted synthesis.[2][8][9][10][11]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Hydrazides from Esters
-
In a round-bottom flask, dissolve the ester (1 equivalent) in a suitable solvent (e.g., absolute ethanol).
-
Add hydrazine hydrate (1.1 to 10 equivalents) to the solution. The amount of excess hydrazine hydrate may need to be optimized for your specific substrate.[3]
-
Reflux the reaction mixture for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash it with cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Isoniazid (Isonicotinic Acid Hydrazide)
This protocol outlines a common laboratory synthesis of the anti-tuberculosis drug isoniazid.
-
Esterification of Isonicotinic Acid:
-
In a round-bottom flask, combine isonicotinic acid (1 equivalent), absolute ethanol (excess), and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 3-4 hours.
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the ethyl isonicotinate with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
-
Hydrazinolysis of Ethyl Isonicotinate:
-
Dissolve the crude ethyl isonicotinate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 1-2 hours.
-
Upon cooling, isoniazid will crystallize out of the solution as a white solid.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted one-step synthesis of fenamic acid hydrazides from the corresponding acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitro-N'-phenylbenzohydrazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-nitro-N'-phenylbenzohydrazide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is the acylation of phenylhydrazine with 4-nitrobenzoyl chloride. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired hydrazide and hydrochloric acid as a byproduct.
Q2: What are the critical parameters influencing the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis. These include the purity of the starting materials (4-nitrobenzoyl chloride and phenylhydrazine), the choice of solvent, the reaction temperature, the stoichiometry of the reactants, and the efficiency of the purification method.
Q3: How can I purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but will result in poor solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling. Ethanol, or a mixture of ethanol and water, is often a suitable solvent system.
Q4: What are the main side products in this synthesis?
A4: A potential side product is the diacylated hydrazine, N,N'-bis(4-nitrobenzoyl)phenylhydrazine. This can form if an excess of 4-nitrobenzoyl chloride is used or if the reaction conditions favor further acylation of the initially formed product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time or gently heat the reaction mixture (monitor for decomposition).- Ensure stoichiometric amounts of reactants are used; a slight excess of phenylhydrazine can be beneficial. |
| - Loss of product during workup or purification. | - Carefully handle the product during filtration and washing.- Optimize the recrystallization process to minimize loss in the mother liquor. | |
| - Degradation of starting materials or product. | - Use fresh, high-purity 4-nitrobenzoyl chloride and phenylhydrazine.- Avoid excessive heating during the reaction and purification steps. | |
| Impure Product (Discoloration, incorrect melting point) | - Presence of unreacted starting materials. | - Improve the purification process, for instance, by washing the crude product with a solvent that dissolves the starting materials but not the product.- Perform a second recrystallization. |
| - Formation of side products (e.g., diacylated hydrazine). | - Use a slight excess of phenylhydrazine relative to 4-nitrobenzoyl chloride to minimize diacylation.- Add the 4-nitrobenzoyl chloride solution dropwise to the phenylhydrazine solution to maintain a localized excess of the hydrazine. | |
| - Residual solvent. | - Ensure the purified product is thoroughly dried under vacuum. | |
| Oily Product Instead of a Solid | - Presence of significant impurities. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify the oil using column chromatography before attempting recrystallization. |
| - Incorrect solvent for recrystallization. | - Experiment with different recrystallization solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid
This initial step is crucial for obtaining a high-purity starting material for the main reaction.
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst)
-
Anhydrous toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-nitrobenzoic acid in anhydrous toluene.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (in a fume hood) to the suspension. A molar ratio of 1:2 to 1:4 of 4-nitrobenzoic acid to thionyl chloride is recommended.[1]
-
Heat the reaction mixture to 90°C and maintain for 12 hours.[1]
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
The resulting 4-nitrobenzoyl chloride can be used directly in the next step or further purified by vacuum distillation.
Protocol 2: Synthesis of this compound
Materials:
-
4-Nitrobenzoyl chloride
-
Phenylhydrazine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)
-
Triethylamine or pyridine (base, optional)
Procedure:
-
Dissolve phenylhydrazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate dropping funnel, dissolve 4-nitrobenzoyl chloride in anhydrous DCM.
-
Cool the phenylhydrazine solution in an ice bath (0-5°C).
-
Slowly add the 4-nitrobenzoyl chloride solution dropwise to the stirred phenylhydrazine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
(Optional) If phenylhydrazine hydrochloride is used, add an equivalent of a non-nucleophilic base like triethylamine or pyridine to the reaction mixture to neutralize the generated HCl.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with dilute acid (to remove excess phenylhydrazine) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add hot deionized water to the hot ethanolic solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Effect of Solvent on the Yield of N-aroyl-N'-arylhydrazines (Illustrative)
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) |
| Dichloromethane (DCM) | 9.1 | 85-95 |
| Tetrahydrofuran (THF) | 7.6 | 80-90 |
| Toluene | 2.4 | 70-85 |
| Acetonitrile | 37.5 | 75-88 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.
Table 2: Spectral Data for this compound
| Technique | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | δ ~10.5 (s, 1H, -CONH-), ~8.3 (d, 2H, Ar-H ortho to NO₂), ~8.1 (d, 2H, Ar-H meta to NO₂), ~7.2-7.4 (m, 5H, phenyl-H) |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), ~150 (C-NO₂), ~120-145 (aromatic carbons) |
| FTIR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch)[2] |
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Logical relationship between common experimental issues and their potential causes.
References
Side reactions and byproducts in the synthesis of benzohydrazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzohydrazides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzohydrazides?
A1: There are two primary and widely used methods for the synthesis of benzohydrazides:
-
From Esters: The reaction of a benzoic acid ester, such as methyl benzoate or ethyl benzoate, with hydrazine hydrate. This reaction is typically carried out under reflux.[1][2]
-
From Acyl Chlorides: The reaction of benzoyl chloride with hydrazine hydrate. This method is often faster but requires careful control of reaction conditions to avoid side reactions.[3][4]
Q2: I am using the benzoyl chloride method and getting a significant amount of a white, insoluble precipitate. What is it?
A2: The most common byproduct when using benzoyl chloride is 1,2-dibenzoylhydrazine .[3][5] This occurs when a second molecule of benzoyl chloride reacts with the nitrogen of the newly formed benzohydrazide (a diacylation reaction). This byproduct is often less soluble than the desired benzohydrazide, causing it to precipitate from the reaction mixture.
Q3: How can I minimize the formation of the 1,2-dibenzoylhydrazine byproduct?
A3: To minimize the diacylation side reaction, you should:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate relative to benzoyl chloride.
-
Slow Addition: Add the benzoyl chloride dropwise or in small portions to the hydrazine solution.[4]
-
Low Temperature: Maintain a low reaction temperature (e.g., 0 to -10 °C) during the addition of benzoyl chloride to reduce the rate of the second acylation.[4]
-
Dilution: Perform the reaction in a dilute solution.
Q4: My reaction using methyl benzoate and hydrazine hydrate is very slow or seems incomplete. What can I do?
A4: Reactions of esters with hydrazine can be slower than with acyl chlorides. To drive the reaction to completion:
-
Increase Reaction Time: Ensure the mixture is refluxed for a sufficient duration, often several hours.[1][2]
-
Use Excess Hydrazine: A molar excess of hydrazine hydrate (e.g., 1.2 to 2 equivalents) can help push the equilibrium towards the product.[1]
-
Solvent Choice: While the reaction can be run neat, using a solvent like ethanol can improve solubility and reaction rate.[6]
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting methyl benzoate.[7]
Q5: What is the best general method for purifying crude benzohydrazide?
A5: The most common and effective method for purifying crude benzohydrazide is recrystallization .[2][6] Ethanol is a frequently used solvent for this purpose.[1][8] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly, which should result in the formation of pure benzohydrazide crystals. Washing the filtered crystals with cold water or a non-polar solvent like petroleum ether can help remove residual impurities.
Troubleshooting Guides
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield & High-Melting Point Byproduct (Benzoyl Chloride Route) | Formation of the 1,2-dibenzoylhydrazine side product due to diacylation.[3][9] | 1. Cool the hydrazine solution to 0 °C or below before and during the addition of benzoyl chloride.[4]2. Add benzoyl chloride very slowly (dropwise) with vigorous stirring.[4]3. Use a slight excess of hydrazine hydrate. |
| Reaction Fails to Produce a Solid Product (Ester Route) | 1. Incomplete reaction; unreacted methyl benzoate (an oil) is present.2. Insufficient cooling to induce crystallization. | 1. Confirm the reaction has gone to completion via TLC. If not, increase reflux time or add more hydrazine hydrate.[1][7]2. After reflux, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[1] |
| Oily Product or Difficulty Crystallizing | Presence of unreacted starting materials or solvent residues. | 1. Ensure a thorough workup procedure to remove starting materials.2. For purification, attempt recrystallization from a different solvent system (e.g., ethanol/water mixture).[10]3. Dry the product thoroughly under vacuum to remove any residual solvent. |
| TLC Shows Multiple Spots | 1. Incomplete reaction.2. Presence of side products.3. Degradation of product or starting materials. | 1. For incomplete reactions, increase reaction time/temperature.[1]2. Identify the impurities. If it is 1,2-dibenzoylhydrazine, it can often be removed by filtration as it is less soluble. Otherwise, column chromatography may be necessary.[7] |
| Strong Fuming and Cloudiness Upon Adding Benzoyl Chloride | Hydrolysis of benzoyl chloride by water to form benzoic acid and HCl.[11] | 1. Ensure reagents and solvents are reasonably dry.2. Use a base (e.g., sodium hydroxide) in the reaction mixture to neutralize the HCl byproduct as it forms, which also drives the reaction forward.[4] |
Experimental Protocols
Protocol 1: Synthesis of Benzohydrazide from Methyl Benzoate
-
Materials: Methyl benzoate, hydrazine hydrate (98-100%), ethanol (optional).
-
Procedure:
-
To a round-bottomed flask, add methyl benzoate (1.0 eq) and hydrazine hydrate (1.2-2.0 eq).[1]
-
If using a solvent, add ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[1]
-
Monitor the reaction's progress by TLC, observing the disappearance of the methyl benzoate spot.[7]
-
Once complete, cool the reaction mixture to room temperature. A white precipitate should form.[1]
-
Further cool the flask in an ice bath to maximize precipitation.
-
Filter the solid product using suction filtration and wash thoroughly with cold distilled water.[1]
-
Dry the white solid. For higher purity, the product can be recrystallized from ethanol.[2]
-
Protocol 2: Synthesis of Benzohydrazide from Benzoyl Chloride (Low-Temperature Method)
-
Materials: Benzoyl chloride, hydrazine hydrate, sodium hydroxide, ethanol.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve sodium hydroxide (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol.[4]
-
Cool the mixture in an ice-salt bath to an internal temperature of -10 °C to 0 °C.[4]
-
Slowly add benzoyl chloride (1.0 eq) dropwise from the dropping funnel over a period of approximately one hour, ensuring the temperature remains below 0 °C.[4]
-
A white solid should form within the first 10-15 minutes.
-
After the addition is complete, continue stirring the mixture at low temperature for another 1-2 hours.
-
Filter the precipitate, wash with cold water to remove salts, and then with a small amount of cold ethanol.
-
Dry the product. Recrystallize from ethanol if necessary for further purification.[8]
-
Protocol 3: Analytical Methods for Purity Assessment
-
Thin-Layer Chromatography (TLC): Routinely used to monitor reaction progress and check the purity of the final product. A common eluent system is a mixture of ethanol and chloroform.[12] Spots can be visualized under UV light.[12]
-
Melting Point: Pure benzohydrazide has a distinct melting point (approx. 112-115 °C). A broad or depressed melting range indicates the presence of impurities.[1]
-
Spectroscopy (FTIR, NMR):
-
FTIR: Look for characteristic peaks for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1630-1660 cm⁻¹), and aromatic C-H stretching.[13]
-
¹H-NMR: Confirm the presence of aromatic protons and N-H protons, and the absence of signals from starting materials (e.g., -OCH₃ from methyl benzoate).[13]
-
Visualizations
Reaction Pathway and Side Reaction
Caption: Synthesis of benzohydrazide showing the desired pathway and the side reaction.
Troubleshooting Workflow for Low Yield
Caption: Logic diagram for troubleshooting low yields in benzohydrazide synthesis.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of benzohydrazide.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis routes of Benzohydrazide [benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. pubs.aip.org [pubs.aip.org]
Technical Support Center: 4-nitro-N'-phenylbenzohydrazide Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-nitro-N'-phenylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and purification of this compound?
A1: The synthesis of this compound, typically achieved through the condensation of 4-nitrobenzoylhydrazine and a phenyl-containing reactant, can present several challenges:
-
Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts. Careful control of reaction conditions (temperature, stoichiometry) is crucial.
-
Purification Difficulties: The product's polarity and potentially low solubility in common organic solvents can complicate purification by standard column chromatography. Recrystallization from a suitable solvent system, such as a mixture of DMF and ethanol, is often the preferred method.[1]
-
Product Stability: Like many hydrazide derivatives, this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. It is advisable to work under neutral conditions and avoid prolonged exposure to moisture.
Q2: I am observing a complex ¹H NMR spectrum with broad peaks. What could be the cause?
A2: The complexity of the ¹H NMR spectrum for this compound can arise from several factors:
-
Restricted Rotation: The molecule often adopts a non-coplanar conformation, with significant dihedral angles between the phenyl rings.[1] This restricted rotation around the N-N and N-C bonds can lead to the observation of distinct signals for protons that might otherwise be considered equivalent, as well as peak broadening due to dynamic exchange processes.
-
Keto-Enol Tautomerism: Hydrazides can exist in equilibrium between keto and enol forms in solution.[1] This tautomerism can result in multiple species in the NMR tube, leading to a more complex spectrum than anticipated. The equilibrium can be influenced by the solvent, temperature, and pH.
-
Proton Exchange: The N-H protons are exchangeable and their signals can be broad, especially in the presence of trace amounts of water or acid. Their chemical shifts can also be highly variable depending on the solvent and concentration.
Q3: My mass spectrometry results show an unexpected molecular ion peak. How should I interpret this?
A3: Unexpected mass spectrometry results can be due to several phenomena:
-
Adduct Formation: In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, it is common to observe adducts with cations such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or with solvent molecules.
-
Fragmentation: The molecule may undergo fragmentation in the ion source. Common fragmentation patterns for hydrazides involve cleavage of the N-N or C-N bonds.
-
Isotope Peaks: Remember to account for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), which will result in small peaks at M+1, M+2, etc.
Q4: I am struggling with obtaining suitable crystals for X-ray diffraction. What are some suggested crystallization methods?
A4: Obtaining high-quality crystals of this compound for X-ray diffraction can be challenging due to its potentially rigid structure and intermolecular interactions. Here are some troubleshooting tips:
-
Solvent Selection: Slow evaporation from a suitable solvent or solvent mixture is a common technique. A mixture of a good solvent (like DMF) and a poorer solvent (like ethanol) can be effective.[1]
-
Vapor Diffusion: This technique, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent, can promote the growth of well-ordered crystals.
-
Temperature Control: Slow cooling of a saturated solution can also yield high-quality crystals. Experiment with different cooling rates.
-
Purity: Ensure the sample is highly pure, as impurities can inhibit crystal growth.
Troubleshooting Guides
Problem: Inconsistent Melting Point
| Possible Cause | Troubleshooting Steps |
| Sample Impurity | Purify the sample further using recrystallization or column chromatography. Assess purity using TLC or HPLC. |
| Decomposition | Some hydrazides decompose upon melting.[2][3] Use a melting point apparatus with a rapid heating rate to minimize decomposition time. Report the melting point as a decomposition temperature (e.g., 218 °C (dec.)). |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. Analyze the sample using powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) to identify different polymorphs. |
Problem: Poor Solubility
| Possible Cause | Troubleshooting Steps |
| High Crystallinity/Intermolecular Forces | The planar nitro group and the hydrazide moiety can lead to strong intermolecular hydrogen bonding and π-π stacking, reducing solubility. |
| Solvent Choice | Test a range of solvents with varying polarities. Highly polar aprotic solvents like DMSO and DMF are often effective for dissolving hydrazides. For less polar applications, chlorinated solvents or THF may be suitable. Heating the solvent can also improve solubility. |
| Sample Preparation | For analytical techniques, sonication can help to dissolve the compound. For biological assays, consider preparing a stock solution in a strong solvent like DMSO and then diluting it in the aqueous buffer. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline. Specific conditions may need to be optimized.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzoylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Phenylating Agent: Add the phenylating agent (e.g., a substituted phenylhydrazine or a phenyl-containing electrophile) (1-1.2 equivalents) to the solution.
-
Reaction: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., DMF/ethanol).[1]
Characterization Workflow
Caption: A typical workflow for the synthesis, purification, and characterization of this compound.
Data Presentation
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Nitrobenzoic hydrazide | N'-(4-nitrophenyl)benzohydrazide |
| Molecular Formula | C₁₃H₁₁N₃O₃[4] | C₇H₇N₃O₃[3] | C₁₃H₁₁N₃O₃[5] |
| Molecular Weight | 257.24 g/mol [4][5] | 181.15 g/mol [2][3] | 257.24 g/mol [5] |
| Melting Point (°C) | Not specified | 218 (dec.)[2] | Not specified |
| Appearance | Not specified | Yellow crystalline powder[6] | Not specified |
Table 2: Spectroscopic Data for Hydrazide Moieties
| Spectroscopic Technique | Characteristic Peak/Signal | Approximate Range | Reference |
| FT-IR (cm⁻¹) | N-H stretching | 3050 - 3315 | [1][7] |
| C=O (amide) stretching | 1636 - 1650 | [1][7] | |
| C=N (azomethine) stretching | ~1606 | [1] | |
| ¹H NMR (ppm) | N-H proton | 8.0 - 13.0 (broad) | [7] |
| ¹³C NMR (ppm) | C=O (carbonyl) carbon | 160 - 170 | [7] |
Signaling Pathways and Logical Relationships
The characterization process involves a logical progression of experiments to confirm the identity, purity, and structure of the synthesized compound.
Caption: A diagram illustrating the logical progression of experiments for the complete characterization of this compound.
References
- 1. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzoic hydrazide 98 636-97-5 [sigmaaldrich.com]
- 3. 4-Nitrobenzoic hydrazide [webbook.nist.gov]
- 4. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C13H11N3O3 | CID 3401606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2-(4-nitrophenyl)hydrazide | C13H11N3O3 | CID 5185538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-NITROBENZHYDRAZIDE | 636-97-5 [chemicalbook.com]
- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Nitro-N'-phenylbenzohydrazide
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-nitro-N'-phenylbenzohydrazide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| T-01 | Low product yield | - Incomplete reaction.[1][2] - Suboptimal reaction temperature. - Degradation of starting materials or product. - Formation of byproducts (e.g., di-acylated product).[3] - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For the acylation step, maintaining a low temperature (0-5 °C) during the addition of the acylating agent is crucial to control the exothermic reaction and minimize side reactions. - Ensure the purity of starting materials. Phenylhydrazine can oxidize over time.[4] - Use a slight excess of the limiting reagent (typically phenylhydrazine) to drive the reaction to completion, but avoid a large excess to minimize di-acylation. - Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. |
| T-02 | Formation of a significant amount of di-acylated byproduct (N,N'-bis(4-nitrobenzoyl)phenylhydrazine) | - High reaction temperature. - Incorrect stoichiometry (excess 4-nitrobenzoyl chloride). - Slow addition of phenylhydrazine to 4-nitrobenzoyl chloride. | - Maintain a low temperature during the addition of 4-nitrobenzoyl chloride to the phenylhydrazine solution.[3] - Use a slight excess of phenylhydrazine to favor the mono-acylated product. - Add the 4-nitrobenzoyl chloride solution dropwise to the phenylhydrazine solution with vigorous stirring. |
| T-03 | Product is difficult to purify/oily product obtained | - Presence of unreacted starting materials. - Formation of soluble impurities. - Inappropriate recrystallization solvent. | - Ensure complete reaction by monitoring with TLC/HPLC. - Wash the crude product with a suitable solvent to remove unreacted starting materials (e.g., a dilute sodium bicarbonate solution to remove excess 4-nitrobenzoyl chloride and 4-nitrobenzoic acid). - Screen different solvent systems for recrystallization to find one that provides good crystal formation and effectively removes impurities. Common solvents for hydrazides include ethanol, methanol, and their aqueous mixtures. |
| T-04 | Exothermic reaction is difficult to control during scale-up | - Poor heat transfer in a large reactor.[5][6] - Addition of reagents is too fast. | - Use a reactor with a high surface area-to-volume ratio or improve the cooling efficiency of the existing reactor.[6][7] - Add the acylating agent (4-nitrobenzoyl chloride) slowly and in a controlled manner, monitoring the internal temperature closely.[6] - Consider a continuous flow synthesis approach for better heat management.[7][8][9] |
| T-05 | Product discoloration (yellow or brown) | - Oxidation of the phenylhydrazine moiety.[4] - Presence of nitro-aromatic impurities. - Degradation during heating. | - Use freshly distilled or high-purity phenylhydrazine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid excessive heating during reaction and purification. - Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound on a laboratory scale?
The most common method is the N-acylation of phenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base (like pyridine or triethylamine) in an inert solvent (such as dichloromethane or tetrahydrofuran) at a low temperature.
2. What are the main challenges when scaling up this synthesis from lab to pilot plant?
The primary challenges include:
-
Exothermicity: The acylation reaction is exothermic and can be difficult to control in large reactors, potentially leading to side reactions and safety hazards.[5][6]
-
Mixing: Ensuring efficient mixing in a large vessel is crucial to maintain homogeneity and prevent localized high concentrations of reagents, which can lead to byproduct formation.
-
Purification: Isolating and purifying large quantities of the product can be challenging. Crystallization processes that work well on a small scale may need significant optimization for larger batches to ensure consistent purity and crystal form.
-
Safety: Handling large quantities of hazardous materials like 4-nitrobenzoyl chloride and phenylhydrazine requires stringent safety protocols.
3. What are the key safety precautions to consider during the scale-up?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
Handling of Reagents: 4-nitrobenzoyl chloride is corrosive and moisture-sensitive. Phenylhydrazine is toxic and a suspected carcinogen. Handle these chemicals with extreme care.
-
Exotherm Control: Have a robust cooling system for the reactor and a plan for emergency quenching in case of a thermal runaway.[5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
4. What are the potential side reactions, and how can they be minimized?
The main side reaction is the formation of the di-acylated product, N,N'-bis(4-nitrobenzoyl)phenylhydrazine.[3] This can be minimized by:
-
Using a slight excess of phenylhydrazine.
-
Maintaining a low reaction temperature.
-
Slowly adding the 4-nitrobenzoyl chloride to the phenylhydrazine solution.
Another potential side reaction is the hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid if moisture is present. This can be avoided by using anhydrous solvents and reagents.
5. What is the role of the base in this reaction?
The base, typically pyridine or triethylamine, acts as a scavenger for the hydrochloric acid (HCl) that is generated during the acylation reaction. Neutralizing the HCl prevents the protonation of the phenylhydrazine, which would render it non-nucleophilic and stop the reaction.
6. Is a continuous flow process a viable alternative for scaling up this synthesis?
Yes, a continuous flow process can be an excellent alternative for scaling up this synthesis.[7][8][9]
-
Advantages: Continuous flow reactors offer superior heat and mass transfer, which allows for better control of exothermic reactions and can lead to higher yields and purity.[7][8][10] They also enhance safety by minimizing the volume of hazardous materials being reacted at any given time.[9]
-
Considerations: The initial setup cost for a continuous flow system may be higher than for a batch reactor. However, for large-scale production, the increased efficiency and safety can offset this cost.[7]
7. How can the purity of the final product be assessed?
The purity of this compound can be assessed using standard analytical techniques such as:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the structure and identify any impurities.
Experimental Protocols
Batch Synthesis Protocol (Illustrative)
This protocol describes a general procedure for the batch synthesis of this compound. Optimization will be required for specific scales.
Reagents and Materials:
-
Phenylhydrazine
-
4-Nitrobenzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol
-
Deionized water
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Cooling bath
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor with the overhead stirrer, dropping funnel, and temperature probe. Connect the reactor jacket to a cooling bath.
-
Reagent Preparation:
-
In a separate flask, dissolve phenylhydrazine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.
-
In the dropping funnel, prepare a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
-
Reaction:
-
Charge the phenylhydrazine solution into the reactor.
-
Cool the reactor contents to 0-5 °C using the cooling bath.
-
Slowly add the 4-nitrobenzoyl chloride solution from the dropping funnel to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Continuous Flow Synthesis Protocol (Conceptual)
This protocol outlines a conceptual approach for a continuous flow synthesis. Specific parameters will depend on the reactor system used.
Equipment:
-
Two syringe pumps or peristaltic pumps
-
T-mixer
-
Tubular reactor (e.g., PFA or stainless steel tubing) immersed in a temperature-controlled bath
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Stream A: Prepare a solution of phenylhydrazine and pyridine in an appropriate anhydrous solvent (e.g., THF or acetonitrile).
-
Stream B: Prepare a solution of 4-nitrobenzoyl chloride in the same solvent.
-
-
System Setup:
-
Set up the continuous flow system as described above.
-
Set the temperature of the bath for the tubular reactor.
-
-
Reaction:
-
Pump Stream A and Stream B at defined flow rates into the T-mixer.
-
The combined stream flows through the tubular reactor where the reaction takes place. The residence time is controlled by the total flow rate and the reactor volume.
-
The product stream exits the reactor, passes through the back-pressure regulator, and is collected in the collection vessel.
-
-
Work-up and Purification:
-
The collected product stream can be worked up in a batchwise manner as described in the batch protocol or by implementing a continuous work-up and purification system.
-
Data Presentation
| Parameter | Batch Synthesis (Typical) | Continuous Flow Synthesis (Potential) |
| Scale | g to multi-kg | g/h to kg/h |
| Typical Yield | 70-90% | 85-95%[8] |
| Reaction Time | 3-6 hours | Minutes to < 1 hour |
| Temperature Control | Challenging on a large scale | Excellent |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volume |
| Process Control | Manual or semi-automated | Fully automated |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A generalized workflow for the synthesis and purification process.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. quora.com [quora.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amarequip.com [amarequip.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. kilolabs.com [kilolabs.com]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
How to avoid impurities in the synthesis of 4-nitro-N'-phenylbenzohydrazide
Technical Support Center: Synthesis of 4-nitro-N'-phenylbenzohydrazide
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid impurities and overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound and how can I prevent it?
A1: The most prevalent impurity is the diacylation product, 1,2-bis(4-nitrobenzoyl)-1-phenylhydrazine. This occurs when two molecules of 4-nitrobenzoyl chloride react with one molecule of phenylhydrazine.
Prevention Strategies:
-
Stoichiometry: Use a slight excess of phenylhydrazine (1.1 to 1.2 equivalents) to ensure the complete consumption of the 4-nitrobenzoyl chloride.
-
Controlled Addition: Slowly add the 4-nitrobenzoyl chloride (or a solution of it) to the solution of phenylhydrazine. This maintains a high concentration of the hydrazine relative to the acyl chloride, favoring mono-acylation.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to decrease the rate of the second acylation reaction.
Q2: My final product is showing a broad melting point and an inconsistent color. What could be the cause?
A2: A broad melting point and inconsistent color are indicative of impurities. Besides the diacylation product mentioned in Q1, other possible impurities include unreacted starting materials (4-nitrobenzoyl chloride and phenylhydrazine) and 4-nitrobenzoic acid. 4-nitrobenzoic acid can form from the hydrolysis of 4-nitrobenzoyl chloride if moisture is present in the reaction.
Q3: How can I remove 4-nitrobenzoic acid from my product?
A3: 4-nitrobenzoic acid can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 4-nitrobenzoic acid will react to form a water-soluble sodium salt, which will be removed in the aqueous layer, while the desired neutral hydrazide product remains in the organic phase or as a solid precipitate.
Q4: What are the ideal solvents for the reaction and for recrystallization?
A4:
-
Reaction Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are suitable for the reaction. It is crucial to use anhydrous solvents to prevent the hydrolysis of 4-nitrobenzoyl chloride.
-
Recrystallization Solvent: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of this compound to obtain a purified solid product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of 4-nitrobenzoyl chloride. 3. Product loss during workup or recrystallization. | 1. Monitor the reaction by TLC. If starting material is still present, allow the reaction to stir for a longer duration. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Minimize the number of transfer steps. During recrystallization, cool the solution slowly to maximize crystal formation and recover the crystals by filtration. |
| Product is an Oil or Gummy Solid | 1. Presence of significant impurities. 2. Trapped solvent. | 1. Purify the crude product by column chromatography. 2. Ensure the product is thoroughly dried under vacuum. If it remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| TLC shows multiple spots | 1. Formation of side products (e.g., diacylation product). 2. Unreacted starting materials. | 1. Optimize reaction conditions (see Q1). 2. Purify the product using flash column chromatography or recrystallization. Monitor the fractions by TLC to isolate the desired product. |
| Product darkens over time | 1. Presence of residual phenylhydrazine which can oxidize and change color. 2. Instability of the product to light or air. | 1. Ensure complete removal of unreacted phenylhydrazine during workup. This can be achieved by washing with a dilute acid solution (e.g., 1M HCl). 2. Store the purified product in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylhydrazine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0-5 °C in an ice bath.
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Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
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Add the 4-nitrobenzoyl chloride solution dropwise to the stirred phenylhydrazine solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the 4-nitrobenzoyl chloride.
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Filter the reaction mixture to remove any phenylhydrazine hydrochloride precipitate.
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Concentrate the filtrate under reduced pressure.
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Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from ethanol.
Visualizations
Synthesis Pathway and Potential Side Reaction
Caption: Reaction scheme for the synthesis of this compound and the formation of the diacylation impurity.
Troubleshooting Workflow for Impurities
Caption: A decision-making workflow for the purification of crude this compound.
Technical Support Center: Optimizing Biological Assays with 4-nitro-N'-phenylbenzohydrazide
Disclaimer: The following information is intended for research purposes only. 4-nitro-N'-phenylbenzohydrazide is a chemical compound for laboratory use and should be handled with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound belongs to the benzohydrazide class of compounds. While specific biological targets for this exact molecule are not extensively documented in publicly available research, related benzohydrazide and nitro-containing compounds have been investigated for a wide range of biological activities. These include potential roles as enzyme inhibitors and modulators of various signaling pathways. The nitro group, in particular, is a common feature in compounds with antimicrobial and other pharmacological properties.
Q2: What is the purity of the this compound supplied?
The purity of the compound can vary between suppliers. It is crucial to obtain a certificate of analysis (CoA) from your vendor to confirm the purity and identity of the compound before use in any biological assay. Impurities can significantly impact experimental results.
Q3: How should I prepare a stock solution of this compound?
This compound is predicted to have low water solubility. Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions. It is best practice to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: In which types of biological assays can this compound be used?
Given the chemical structure, this compound could potentially be screened in a variety of assays, including:
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Enzyme inhibition assays
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Antimicrobial susceptibility testing
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Cell viability and cytotoxicity assays
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Reporter gene assays to assess impact on specific signaling pathways
Without specific literature on this compound, initial exploratory screening is necessary to determine its biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Assay Buffer | The final concentration of DMSO in the aqueous assay buffer is too low to maintain the solubility of this compound. | Ensure the final DMSO concentration in your assay is sufficient to keep the compound in solution, typically between 0.1% and 1%. Run a vehicle control with the same DMSO concentration to account for any solvent effects. |
| The compound has limited solubility in the assay buffer, even with DMSO. | Test the solubility of the compound in your specific assay buffer at the desired final concentration before running the full experiment. You may need to adjust the buffer composition or lower the compound concentration. | |
| Inconsistent or Non-reproducible Results | The compound may be unstable in the assay buffer or under the experimental conditions (e.g., light or temperature sensitivity). | Assess the stability of the compound under your assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity, for example, by HPLC. |
| The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot them for single use to minimize degradation. Always store stock solutions protected from light. | |
| High Background Signal or Assay Interference | The nitro group in the compound can interfere with certain assay readouts, such as fluorescence-based assays. | Run appropriate controls to check for assay interference. This includes testing the compound in the absence of the biological target (e.g., enzyme or cells) to see if it directly affects the detection reagents. |
| The compound may have intrinsic color that interferes with colorimetric assays. | Measure the absorbance of the compound at the wavelength used for detection and subtract this from the experimental readings. | |
| No Biological Activity Observed | The compound may not be active against the specific target or in the particular cell line being tested. | Consider screening the compound against a panel of different targets or in various cell lines to identify potential activity. |
| The concentration range tested is not appropriate. | Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective concentration range. |
Experimental Protocols
General Enzyme Inhibition Assay Protocol
-
Prepare Reagents:
-
Enzyme stock solution.
-
Substrate stock solution.
-
Assay buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control inhibitor stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted this compound or control (DMSO vehicle, positive control) to appropriate wells.
-
Add 88 µL of enzyme solution (diluted in assay buffer) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percent inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable model to determine the IC50 value.
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General Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or controls (vehicle control, positive control for cytotoxicity).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
Visualizations
Caption: A generalized experimental workflow for screening this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
Stability issues of 4-nitro-N'-phenylbenzohydrazide in solution
Welcome to the technical support center for 4-nitro-N'-phenylbenzohydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered when working with this compound in solution. The following information is collated from established chemical principles and data on related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are hydrolysis of the hydrazide linkage and potential degradation of the nitroaromatic group. These degradation pathways can be influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents.
Q2: How does pH affect the stability of this compound?
A2: Based on studies of similar hydrazide-containing compounds, the stability of this compound is expected to be pH-dependent. Generally, hydrazides show increased stability as the pH approaches neutrality.[1] Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in the hydrazide moiety.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products from hydrolysis would be 4-nitrobenzoic acid and phenylhydrazine. Under certain conditions, the nitro group on the benzene ring could be reduced to an amino group, forming 4-amino-N'-phenylbenzohydrazide.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and maintained at a pH as close to neutral as possible. For long-term storage, consider preparing solutions fresh or storing them as frozen aliquots.
Q5: Can I use buffers to stabilize my this compound solution?
A5: Yes, using a buffer system to maintain a neutral pH can help improve the stability of the solution. Phosphate or citrate buffers are commonly used. However, it is crucial to ensure the buffer components themselves do not react with the compound.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or concentration over time. | Hydrolysis of the hydrazide linkage. | 1. pH Optimization: Ensure the solution pH is near neutral (pH 6-8).2. Temperature Control: Store solutions at 2-8°C and minimize time at room temperature.3. Fresh Preparation: Prepare solutions fresh before each experiment. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products like 4-nitrobenzoic acid and phenylhydrazine. | 1. Peak Identification: Use analytical standards of potential degradation products to identify the new peaks.2. Stress Testing: Perform forced degradation studies (acid, base, heat, light) to confirm the identity of degradants.3. Method Adjustment: Modify the chromatographic method to achieve better separation of the parent compound and its degradation products. |
| Color change in the solution (e.g., yellowing). | Degradation of the nitroaromatic group or formation of chromophoric byproducts. | 1. Light Protection: Store solutions in amber vials or protect them from light.2. Inert Atmosphere: If sensitive to oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).3. Purity Check: Re-evaluate the purity of the starting material. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to less soluble products. | 1. Solvent Selection: Test different solvent systems to improve solubility.2. Concentration Adjustment: Work with lower concentrations if solubility is a limiting factor.3. pH Adjustment: Check if the pH of the solution is affecting the solubility of the compound or its degradants. |
Illustrative Stability Data of Related Hydrazide Conjugates
| Compound Type | pH | Temperature (°C) | Half-life | Reference |
| Hydrazone Conjugate | 5.0 | 37 | Significantly shorter | [2] |
| Hydrazone Conjugate | 7.4 | 37 | Significantly longer | [2] |
| Glycoconjugates | 4.0 | 37 | 3 hours - 300 days | [1] |
| Glycoconjugates | 6.0 | 37 | Increased stability | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent and buffer system.
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Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, DMF). Dilute the stock solution to the final desired concentration in the aqueous buffer or solvent system to be tested.
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Incubation: Aliquot the final solution into several sealed vials. Store the vials under various conditions (e.g., different temperatures, light exposure) that mimic experimental or storage scenarios.
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Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
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Analysis: Immediately analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the remaining this compound.
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Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the chemical properties of its functional groups.
This technical support guide provides a foundational understanding of the potential stability issues of this compound in solution. For critical applications, it is strongly recommended to perform specific stability studies under your experimental conditions.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-nitro-N'-phenylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthesis of 4-nitro-N'-phenylbenzohydrazide, a molecule of interest in medicinal chemistry. We present a likely synthetic protocol, compare it with alternative methods for synthesizing similar hydrazide derivatives, and provide supporting data for a closely related compound as a benchmark for validation. This guide is intended to aid researchers in the efficient synthesis and evaluation of this and similar chemical entities.
Comparison of Synthetic Methods
The synthesis of N-arylbenzohydrazides can be approached through several routes. Here, we compare the proposed synthesis of this compound with a common alternative method for preparing similar structures.
Table 1: Comparison of Synthetic Routes for N'-Arylbenzohydrazides
| Feature | Method 1: Acylation of Phenylhydrazine | Method 2: Condensation of Benzohydrazide |
| Description | A two-step synthesis involving the preparation of 4-nitrobenzoyl chloride followed by its reaction with phenylhydrazine. | A one-step condensation reaction between a substituted benzohydrazide and an aldehyde or ketone. |
| Precursors | 4-Nitrobenzoic acid, thionyl chloride (or phosphorus pentachloride), phenylhydrazine. | A substituted benzohydrazide (e.g., 4-hydroxybenzohydrazide), a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde). |
| Reaction Type | Acylation | Condensation |
| Key Intermediates | 4-Nitrobenzoyl chloride | Schiff base |
| Advantages | Potentially higher yields, well-established reactions. | Simpler, one-pot procedure. |
| Disadvantages | Two-step process, requires handling of corrosive reagents like thionyl chloride. | Yields can be variable depending on the reactivity of the aldehyde/ketone and hydrazide. |
Experimental Protocols and Data
Synthesis of 4-Nitrobenzoyl Chloride (Precursor)
A common method for the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid involves the use of thionyl chloride or phosphorus pentachloride.
Experimental Protocol (General): To 4-nitrobenzoic acid in a round-bottom flask, an excess of thionyl chloride is added. A catalytic amount of dimethylformamide (DMF) is often used. The mixture is refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The excess thionyl chloride is then removed by distillation, and the resulting 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization. A procedure using phosphorus pentachloride involves heating the reagents together until the reaction is complete, followed by distillation to remove phosphorus oxychloride and then vacuum distillation of the product, yielding a yellow crystalline solid with a melting point of 71-73°C and yields reported between 90-96%.[1]
Synthesis of this compound (Proposed)
The final step involves the reaction of 4-nitrobenzoyl chloride with phenylhydrazine.
Proposed Experimental Protocol: In a suitable solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere, phenylhydrazine is dissolved and cooled in an ice bath. A solution of 4-nitrobenzoyl chloride in the same solvent is added dropwise with stirring. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid formed during the reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.
Validation Data for a Structurally Related Isomer: N'-(4-nitrophenyl)benzohydrazide
The following data for N'-(4-nitrophenyl)benzohydrazide provides a benchmark for the expected analytical results for this compound.
Table 2: Characterization Data for N'-(4-nitrophenyl)benzohydrazide
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁N₃O₃[2] |
| Molecular Weight | 257.24 g/mol [2] |
| Appearance | Not specified |
| Melting Point | Not specified |
| FT-IR (cm⁻¹) | Spectra available in databases[2] |
| ¹H NMR (CDCl₃, δ ppm) | Spectra available in databases[2] |
| ¹³C NMR (CDCl₃, δ ppm) | Spectra available in databases[2] |
Note: Specific yield and melting point data for the direct synthesis of this compound were not found in the reviewed literature. The data presented is for a closely related isomer and should be used as a reference.
Alternative Synthesis: Condensation of 4-Hydroxybenzohydrazide with 4-Nitrobenzaldehyde
This method provides an alternative route to a similar class of compounds and is presented here for comparison.
Experimental Protocol: The synthesis of (E)-4-Hydroxy-N′-(4-nitrobenzylidene)benzohydrazide involves refluxing equimolar amounts of 4-nitrobenzaldehyde and 4-hydroxybenzohydrazide in methanol.[3] After reflux, the excess methanol is removed by distillation, and the resulting solid product is filtered and washed with methanol.[3]
Table 3: Performance Comparison of a Condensation Reaction
| Product | Yield | Melting Point (°C) | Spectroscopic Data |
| (E)-4-Hydroxy-N′-(4-nitrobenzylidene)benzohydrazide | Not specified | Not specified | Crystal structure data available[3] |
Visualizing the Synthesis and Potential Biological Context
To further elucidate the synthesis and potential application of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
N'-phenylhydrazide derivatives have been investigated for their antifungal properties.[4][5][6][7][8] One proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and ultimately, cell death.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzoic acid, 2-(4-nitrophenyl)hydrazide | C13H11N3O3 | CID 5185538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, bioactivity and mechanism of N'-phenyl pyridylcarbohydrazides with broad-spectrum antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Newer antimycotics. I. Derivatives of phenyl-hydrazine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Nitro-N'-Phenylbenzohydrazide and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-nitro-N'-phenylbenzohydrazide and other benzohydrazide derivatives. It delves into their synthesis, antimicrobial, and anticancer activities, supported by experimental data and detailed protocols. This guide aims to facilitate the understanding of structure-activity relationships within this class of compounds to inform future drug discovery efforts.
Introduction to Benzohydrazide Derivatives
Benzohydrazides are a class of organic compounds characterized by a hydrazide functional group attached to a benzene ring. They have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the benzohydrazide scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their biological profiles. This guide focuses on the comparative analysis of this compound and related derivatives to elucidate the impact of substituent variations on their therapeutic potential.
Synthesis of Benzohydrazide Derivatives
The synthesis of benzohydrazide derivatives is typically achieved through a straightforward condensation reaction. The general procedure involves the reaction of a substituted benzohydrazide with an appropriate aldehyde or ketone under reflux conditions, often catalyzed by an acid.[4][5]
General Synthesis Protocol
A typical synthesis involves dissolving the substituted benzohydrazide in a suitable solvent, such as ethanol or methanol. An equimolar amount of the desired aldehyde or ketone is then added, followed by a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid. The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration after cooling the reaction mixture and purified by recrystallization.[5][6]
Comparative Antimicrobial Activity
Benzohydrazide derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The antimicrobial efficacy is often influenced by the nature and position of substituents on both the benzoyl and the N'-phenyl rings. The nitro group, in particular, is a well-known pharmacophore that can enhance the antimicrobial properties of various compounds.[7][8]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzohydrazide Derivatives
| Compound/Derivative | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Reference |
| N'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide | 31.3 | 500 | - | [6] |
| (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | 15 (pMIC) | - | 17 (pMIC) | [9] |
| N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazide | - | - | Zone of Inhibition | [10] |
| Compound 3a (a 4-nitrobenzamide derivative) | Zone of Inhibition | Zone of Inhibition | Zone of Inhibition | [7] |
| Compound 3a1 (a 4-nitrobenzamide derivative) | Zone of Inhibition | Zone of Inhibition | Zone of Inhibition | [7] |
Note: pMIC values are a logarithmic scale of MIC and are not directly comparable to µg/mL without conversion. "Zone of Inhibition" indicates qualitative activity where quantitative MIC values were not provided.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
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Preparation of Inoculum: Bacterial strains are cultured on nutrient agar plates at 37°C for 24 hours. A suspension of the bacteria in sterile saline is prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
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Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.
-
Well Preparation and Sample Addition: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar. A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds and identifying the lowest concentration that completely inhibits visible growth.[5][10]
Comparative Anticancer Activity
The anticancer potential of benzohydrazide derivatives has been extensively investigated against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. The substitution pattern on the aromatic rings plays a crucial role in determining the cytotoxic efficacy.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Benzohydrazide Derivatives
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | Reference |
| H20 (a dihydropyrazole-containing benzohydrazide) | 0.46 | 0.29 | 0.15 | - | [2] |
| 3d (N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide) | 10.9 (µg/mL) | - | - | - | [11] |
| C8 (N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide) | <10 | <20 | - | - | [12] |
| C18 (N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide) | <20 | <30 | - | - | [12] |
| 11 (a 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivative) | - | - | - | 2.5 | [13] |
| 5b (a 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivative) | - | - | - | 3.2 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[13]
Signaling Pathways in Anticancer Action
Benzohydrazide derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is crucial for rational drug design.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, promoting cell proliferation and inhibiting apoptosis.[2] Several benzohydrazide derivatives have been shown to inhibit EGFR kinase activity.[2]
Caption: EGFR Signaling Pathway and Inhibition.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Some benzohydrazide derivatives can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inactivating anti-apoptotic proteins.
Caption: Intrinsic Apoptosis Pathway Induction.
Structure-Activity Relationship (SAR)
The biological activity of benzohydrazide derivatives is highly dependent on their chemical structure. Key SAR observations include:
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Substituents on the Benzoyl Ring: Electron-withdrawing groups, such as the nitro group at the para position, have been shown to enhance both antimicrobial and anticancer activities.[11][12]
-
Substituents on the N'-Phenyl Ring: The nature and position of substituents on the N'-phenyl ring can significantly modulate activity. Lipophilicity and electronic effects of these substituents influence the compound's ability to interact with biological targets.
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The Hydrazone Linkage (-CO-NH-N=CH-): This linkage is crucial for the biological activity, and its conformation can affect target binding.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and its analogs. The presented data underscores the importance of the benzohydrazide scaffold as a versatile platform for the development of novel antimicrobial and anticancer agents. The structure-activity relationships discussed herein provide a framework for the rational design of more potent and selective derivatives. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic utility of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. ClinPGx [clinpgx.org]
A Comparative Analysis of 4-nitro-N'-phenylbenzohydrazide and Other Nitroaromatic Compounds in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-nitro-N'-phenylbenzohydrazide and other selected nitroaromatic compounds, with a focus on their performance in anticancer and antimicrobial assays. The information presented is collated from various scientific studies to aid in the evaluation of these compounds for potential therapeutic applications.
Executive Summary
Nitroaromatic compounds are a diverse class of molecules that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] This guide focuses on this compound and compares its biological profile with other relevant nitroaromatic compounds. While direct quantitative data for this compound is limited in the currently available literature, this guide synthesizes data from structurally related compounds to provide a useful comparative context. The biological activity of these compounds is often attributed to the presence of the nitro group, which can be bioreduced in hypoxic environments, a characteristic of many solid tumors, leading to cytotoxic reactive species.
Anticancer Activity: A Comparative Look
The in vitro cytotoxic activity of nitroaromatic compounds is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, such as cell growth.
For a comparative perspective, the table below presents the IC50 values of various nitroaromatic compounds against different cancer cell lines, as reported in the scientific literature.
Table 1: Comparative in vitro Anticancer Activity (IC50) of Selected Nitroaromatic Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 (Human Lung Carcinoma) | 10.9 µg/mL | [3] |
| 3-Nitro Benzohydrazide Analogue | A549 (Human Lung Carcinoma) | Moderate to Significant Activity | [4] |
| N-methyl-nitroimidazole | MDA-MB-231 (Human Breast Cancer) | 16.67 ± 2.3 | [5] |
| N-ethyl-nitroimidazole | MDA-MB-231 (Human Breast Cancer) | 17.33 ± 2.1 | [5] |
| N-propyl-nitroimidazole | MDA-MB-231 (Human Breast Cancer) | 21.50 ± 4.9 | [5] |
| N-butyl-nitroimidazole | MDA-MB-231 (Human Breast Cancer) | 17.00 ± 1.7 | [5] |
| N-methyl-nitroimidazole | A549 (Human Lung Carcinoma) | 17.00 ± 1.7 | [5] |
| N-ethyl-nitroimidazole | A549 (Human Lung Carcinoma) | 14.67 ± 2.5 | [5] |
| N-propyl-nitroimidazole | A549 (Human Lung Carcinoma) | 19.33 ± 3.2 | [5] |
| N-butyl-nitroimidazole | A549 (Human Lung Carcinoma) | 32.33 ± 3.1 | [5] |
| 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene (8b) | HeLa (Human Cervical Cancer) | Highly Cytotoxic | [5] |
| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Hit 1) | Trypanosoma cruzi (trypomastigotes) | 7 | [6] |
| Benznidazole (BZN) | Trypanosoma cruzi (trypomastigotes) | 34 | [6] |
| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (16) | Trypanosoma cruzi (trypomastigotes) | 6 ± 1 | [6] |
*Specific IC50 values were not provided in the source material.
Antimicrobial and Antifungal Activity
The antimicrobial potential of nitroaromatic compounds is another significant area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Direct MIC values for this compound against specific bacterial or fungal strains were not found in the reviewed literature. However, the broader class of benzohydrazide derivatives has been shown to possess antimicrobial properties.[2][3] For comparison, the table below includes MIC values for other nitroaromatic and hydrazide compounds against various microorganisms.
Table 2: Comparative in vitro Antimicrobial and Antifungal Activity (MIC) of Selected Compounds
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurazone Analogue (38) | Staphylococcus epidermidis ATCC 12228 | < 1 | [7] |
| Nitrofurazone Analogues (28, 29, 32–43, 45–48) | Staphylococcus spp. ATCC and Bacillus spp. ATTC | 0.002–7.81 | [7] |
| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi | 0.0625-4 | [8] |
| Benzothiazolylthiazolidin-4-one derivative (8) | Non-resistant bacterial strains | 200-300 | [9] |
| Benzyl guanidine derivative (9m) | Staphylococcus aureus | 0.5 | [1] |
| Benzyl guanidine derivative (9m) | Escherichia coli | 1 | [1] |
| Pyrazoline derivative (24) | Enterococcus faecalis | 32 | [10] |
| Hydrazone derivative (5) | Candida albicans | 64 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the biological assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
General Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7]
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution MIC assay.
Signaling Pathways and Mechanisms of Action
The biological activity of nitroaromatic compounds is often linked to their ability to undergo bioreduction, particularly in the hypoxic environments characteristic of solid tumors and certain microbial infections. This process can lead to the generation of reactive nitrogen species that can damage cellular macromolecules like DNA, leading to cell death.
Proposed Mechanism of Action for Nitroaromatic Compounds
Caption: Simplified pathway of nitroaromatic compound activation.
Conclusion
While direct and extensive biological data for this compound remains to be fully elucidated in publicly accessible literature, the available information on structurally related nitroaromatic and benzohydrazide compounds suggests a promising potential for anticancer and antimicrobial activities. The comparative data presented in this guide highlights the general efficacy of these chemical classes. Further focused research on this compound is warranted to definitively establish its biological activity profile and therapeutic potential. The experimental protocols and mechanistic diagrams provided herein offer a foundational framework for researchers and drug development professionals to design and interpret future studies in this area.
References
- 1. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. pharmainfo.in [pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
Structure-activity relationship (SAR) studies of 4-nitro-N'-phenylbenzohydrazide analogs
A Comparative Guide to the Structure-Activity Relationship of 4-nitro-N'-phenylbenzohydrazide Analogs and Related Compounds
The structure-activity relationship (SAR) of this compound analogs and related hydrazone derivatives is a significant area of research in medicinal chemistry, with studies revealing their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative analysis of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Structure-Activity Relationship Insights
The biological activity of benzohydrazide analogs is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, in the context of anticancer activity, certain benzohydrazide derivatives containing dihydropyrazole moieties have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase. The substitution pattern on the phenyl rings plays a crucial role in determining the potency and selectivity of these compounds.
In the realm of antimicrobial agents, hydrazones derived from 4-hydroxybenzohydrazide have shown considerable antibacterial and antioxidant activities. The presence of electron-donating groups, such as methoxy groups, on the benzene ring has been found to be essential for antibacterial efficacy. For example, Nʹ-(3,4,5-trimethoxybenzylidene)-4-hydroxybenzohydrazide emerged as a highly active compound against several bacterial strains.[1]
Furthermore, modifications of the core benzohydrazide structure, such as the replacement of the nitro group in benitrobenrazide analogs with a fluorine atom or an amino group, have led to potent inhibitors of hexokinase 2 (HK2), an enzyme overexpressed in many cancer cells.[2] This highlights the potential for fine-tuning the electronic properties of the molecule to enhance its biological activity.
Quantitative Data Comparison
The following tables summarize the biological activities of various this compound analogs and related structures, providing a basis for comparative analysis.
Table 1: Anticancer Activity of Benzohydrazide Derivatives Containing Dihydropyrazoles [3]
| Compound ID | Substituent (R) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) | EGFR IC₅₀ (µM) |
| H20 | 4-Cl | 0.46 | 0.29 | 0.15 | 0.21 | 0.08 |
| Erlotinib (Control) | - | - | - | - | - | - |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth or enzyme activity.
Table 2: Antitrypanosomal Activity of 4-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives [4]
| Compound ID | Modification | T. cruzi IC₅₀ (µM) | Cytotoxicity (CC₅₀, mammalian cells) | Selectivity Index (SI) |
| Hit 1 | N-benzylacetamide moiety | 7 | >800 | 114 |
| Compound 16 | Peracetylated galactopyranosyl unit | 6 ± 1 | >80 µM | >13 |
| Benznidazole (BZN) | - | 34 | - | - |
IC₅₀ values represent the concentration required to inhibit 50% of the parasite's activity. The Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀.
Table 3: Antibacterial Activity of 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs [1]
| Compound ID | Substituent on Phenylmethylidene | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| AR6 | 3-methoxy | - | - | Most Active |
| AR7 | 3,4,5-trimethoxy | Most Active | Most Active | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Antiproliferative Activity Assay (MTT Assay)[3]
-
Cell Culture: Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Antitrypanosomal Activity Assay[4]
-
Parasite Culture: Trypomastigote forms of Trypanosoma cruzi are cultured and maintained in an appropriate medium.
-
Compound Screening: The parasites are incubated with various concentrations of the test compounds.
-
Activity Assessment: The viability of the trypomastigotes is assessed using a colorimetric method, for instance, by measuring the activity of a reporter enzyme like β-galactosidase.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of parasite inhibition against the compound concentration.
-
Cytotoxicity Assay: The cytotoxicity of the compounds against a mammalian cell line (e.g., LLC-MK2) is evaluated in parallel to determine the selectivity index.
Visualizations
The following diagrams illustrate key concepts related to the SAR studies of these compounds.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Inhibition of the EGFR signaling pathway by benzohydrazide analogs.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-nitro-N'-phenylbenzohydrazide and Known Inhibitors of Neurological Targets
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the docking characteristics of 4-nitro-N'-phenylbenzohydrazide's potential targets, Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), with their respective known inhibitors. Due to the limited availability of direct comparative docking studies for this compound in the public domain, this document focuses on presenting available data for well-established inhibitors of these key neurological enzymes. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents.
While direct binding affinity data for this compound is not available in the reviewed literature, its structural similarity to other benzohydrazide derivatives suggests potential inhibitory activity against MAO-B and AChE. The following sections detail the docking data for known inhibitors of these enzymes, providing a benchmark for potential future in-silico studies of this compound.
Comparative Docking Data
The following tables summarize the binding affinity data for known inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) obtained from various computational studies. It is important to note that binding energy values can vary depending on the specific docking software, force field, and computational parameters used in each study.
Table 1: Docking Data for Known Monoamine Oxidase B (MAO-B) Inhibitors
| Inhibitor | PDB ID of MAO-B | Docking Score/Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| Selegiline | 2BYB | Not explicitly stated, non-covalent interactions studied | Irreversible inhibitor | [1] |
| Rasagiline | Not specified | -28.36 (Binding Free Energy) | Irreversible inhibitor | [2] |
| Fictitious Compound 20 | Not specified | -11.65 | Not specified | [3] |
Table 2: Docking Data for Known Acetylcholinesterase (AChE) Inhibitors
| Inhibitor | PDB ID of AChE | Docking Score/Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| Donepezil | 4EY7 | -11.4 | Not specified | [4] |
| Donepezil | 4EY7 | -10.8 | Not specified | [5] |
| Donepezil | Not specified | -9.33 | 144.37 nM | [6] |
| Galantamine | 4EY6 | -10.1 | Not specified | [4] |
| Galantamine | Not specified | -110.97 (Binding Energy) | Not specified | [7] |
| Rivastigmine | 4EY7 | -7.9 | Not specified | [4] |
| Rivastigmine | Not specified | -91.85 (Binding Energy) | Not specified | [7] |
Experimental Protocols for Molecular Docking
The following are generalized experimental protocols for performing molecular docking studies on MAO-B and AChE, based on methodologies reported in the scientific literature.
Molecular Docking Protocol for MAO-B Inhibitors
-
Protein Preparation: The three-dimensional crystal structure of human MAO-B is obtained from the Protein Data Bank (e.g., PDB ID: 2V5Z, 1GOS). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field (e.g., CHARMM36).
-
Ligand Preparation: The 2D structure of the inhibitor is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized, and partial charges are assigned.
-
Docking Simulation: A molecular docking program such as AutoDock Vina or GOLD is used to predict the binding pose of the ligand within the active site of MAO-B. The active site is typically defined by a grid box encompassing the key amino acid residues involved in ligand binding.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses based on the docking score or binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Molecular Docking Protocol for AChE Inhibitors
-
Protein Preparation: The X-ray crystal structure of human AChE is retrieved from the Protein Data Bank (e.g., PDB ID: 4EY7, 4EY6). Non-essential water molecules and the original ligand are removed, and polar hydrogen atoms are added. The protein is then subjected to energy minimization.
-
Ligand Preparation: The 3D structure of the inhibitor is generated and optimized. Rotatable bonds are defined to allow for conformational flexibility during docking.
-
Docking Simulation: Docking is performed using software like AutoDock or Schrödinger's Glide. The binding site is defined based on the location of the co-crystallized ligand in the original PDB file. Multiple docking runs are typically performed to ensure the reliability of the results.
-
Analysis of Results: The binding affinity (in kcal/mol) and the inhibition constant (Ki) are calculated from the docking results. The binding mode and key interactions with the amino acid residues in the catalytic and peripheral anionic sites of AChE are examined.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways associated with MAO-B and AChE.
Caption: MAO-B Gene Expression Signaling Pathway.[8][9]
Caption: Acetylcholine Signaling at the Synapse.[10][11][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 13. KEGG PATHWAY: map04725 [genome.jp]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Comparative Efficacy of 4-nitro-N'-phenylbenzohydrazide and Standard Antimicrobial Agents: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 4-nitro-N'-phenylbenzohydrazide against standard antimicrobial agents. Due to the limited availability of direct comparative studies on this compound in the reviewed literature, this guide utilizes data for a closely related structural analog, N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, to provide an illustrative comparison. The data is presented alongside the performance of ciprofloxacin, a widely used broad-spectrum antibiotic.
Quantitative Antimicrobial Efficacy
The antimicrobial potential of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC values for N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide and the standard antibiotic ciprofloxacin against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide and Ciprofloxacin against Gram-Positive Bacteria
| Microorganism | N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide (μg/mL) | Ciprofloxacin (μg/mL) |
| Staphylococcus aureus | - | 1.5 |
| Bacillus subtilis | 500 | - |
Table 2: Minimum Inhibitory Concentration (MIC) of N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide and Ciprofloxacin against Gram-Negative Bacteria
| Microorganism | N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide (μg/mL) | Ciprofloxacin (μg/mL) |
| Escherichia coli | 31.3 | - |
Note: Data for this compound was not available in the reviewed literature. Data for N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide is presented as a structural analog. Ciprofloxacin MIC values are sourced from separate studies for comparative context. A direct comparison within the same study is not available.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the efficacy of a potential antimicrobial agent. The broth microdilution method is a standard and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Steps:
-
Preparation of Test Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight. The bacterial culture is then suspended in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. Control wells, including a positive control (medium with inoculum but no compound) and a negative control (medium only), are also included.
-
Incubation: The inoculated microtiter plate is incubated at 37°C for 16 to 24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Mechanism of Action: A Proposed Pathway
The antimicrobial activity of many nitroaromatic compounds is believed to depend on the enzymatic reduction of the nitro group within the microbial cell. This process can lead to the generation of reactive nitrogen species that are toxic to the cell.
Proposed Antimicrobial Mechanism of Nitroaromatic Compounds
Caption: Proposed mechanism of action for nitroaromatic antimicrobials.
This proposed pathway illustrates that the parent nitro compound, which is relatively non-toxic, acts as a prodrug. Upon entering the bacterial cell, it is activated by bacterial nitroreductases. This activation process generates highly reactive nitrogen intermediates that can indiscriminately damage critical cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death. The selective toxicity of such compounds often relies on the presence of specific nitroreductase enzymes in susceptible microorganisms that are absent in host cells.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-nitro-N'-phenylbenzohydrazide
This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of 4-nitro-N'-phenylbenzohydrazide. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate method selection, validation, and cross-validation in a regulated environment. The experimental protocols and data are provided as a template for establishing and comparing these methods.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It is the formal procedure of comparing two or more distinct analytical methods to demonstrate that they provide equivalent and reliable results for the same analyte.[1] This is particularly important when methods are transferred between laboratories, updated, or when data from different analytical techniques need to be correlated. The objective is to ensure the consistency and accuracy of analytical data throughout the lifecycle of a pharmaceutical product.[1][2]
This guide outlines a hypothetical cross-validation study for this compound, a compound of interest in pharmaceutical research, by comparing a specific HPLC method with a more accessible UV-Vis spectrophotometric method.
Data Presentation: Comparison of Method Performance
The following table summarizes the hypothetical performance characteristics of the HPLC and UV-Vis spectrophotometry methods for the analysis of this compound, based on established validation parameters outlined in the ICH Q2(R1) guidelines.[3]
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometry Method | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL | To be defined by the application |
| Accuracy (% Recovery) | 99.5 ± 1.5% | 98.8 ± 2.0% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| Selectivity | High (Specific) | Moderate (Prone to interference) | No interference at the analyte retention time/wavelength |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | Signal-to-Noise ≥ 10 |
Experimental Protocols
Detailed methodologies for the validation of each analytical method are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high selectivity and sensitivity for the quantification of this compound.
a) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
b) Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
c) Validation Procedures:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Selectivity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.
UV-Vis Spectrophotometry Method
This method offers a simpler and faster alternative for the quantification of this compound, though with potentially lower selectivity.
a) Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
b) Standard and Sample Preparation:
-
Solvent: Methanol.
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 5 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a final concentration within the linear range.
c) Validation Procedures:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution in the UV-Vis range (200-400 nm) to determine the λmax.
-
Linearity: Measure the absorbance of the working standard solutions at the λmax and construct a calibration curve.
-
Accuracy: Perform recovery studies as described for the HPLC method.
-
Precision: Determine repeatability and intermediate precision as described for the HPLC method.
-
Selectivity: Analyze a placebo solution to check for any absorbance at the λmax.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods.
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
References
Benchmarking Synthetic Efficiency and Performance of 4-nitro-N'-phenylbenzohydrazide and its Analogues
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern drug development, the efficient synthesis of novel molecular entities is as critical as their biological activity. This guide provides a comparative analysis of the synthetic efficiency for producing 4-nitro-N'-phenylbenzohydrazide, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), against two structurally related alternatives. The objective is to offer researchers and drug development professionals a clear, data-driven overview to inform their selection of synthetic strategies and lead compounds.
Comparative Analysis of Synthetic Efficiency
The following table summarizes the key metrics for the synthesis of this compound and two alternative benzohydrazide derivatives. The chosen alternatives represent different synthetic approaches and substitution patterns, providing a broad basis for comparison.
| Compound | Synthetic Method | Key Reactants | Solvent | Reaction Time | Yield (%) |
| This compound | Condensation | 4-nitrobenzoyl chloride, Phenylhydrazine | Dichloromethane | 2 hours | ~90% (Estimated) |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Condensation (Microwave-assisted) | 4-hydroxybenzohydrazide, 4-nitrobenzaldehyde | Ethanol | 8 minutes | 72%[1] |
| N′-(4-methyl-2-nitrophenyl)benzohydrazide | Nucleophilic Aromatic Substitution | 1-fluoro-4-methyl-2-nitrobenzene, Benzohydrazide | DMSO | 48 hours | 70% |
Performance Benchmark: Biological Activity
The primary application focus for this comparison is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in cancer immunotherapy.
| Compound | Target | Activity Metric | Value |
| This compound | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC50 (cellular assay) | 0.58 µM |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Antibacterial (E. coli) | MIC | 31.3 ppm[1] |
| N′-(4-methyl-2-nitrophenyl)benzohydrazide | Precursor to Blatter radicals | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for the synthesis of the target compound and its alternatives are provided below.
Synthesis of this compound (Condensation Method)
Materials:
-
4-nitrobenzoyl chloride
-
Phenylhydrazine
-
Dichloromethane (DCM)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve phenylhydrazine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in dry dichloromethane dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthesis of N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide (Microwave-assisted Condensation)
Materials:
-
4-hydroxybenzohydrazide
-
4-nitrobenzaldehyde
-
Ethanol
Procedure: [1]
-
In a microwave-safe vessel, combine 4-hydroxybenzohydrazide (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature for 8 minutes.[1]
-
After cooling, the product precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide.[1]
Synthesis of N′-(4-methyl-2-nitrophenyl)benzohydrazide (Nucleophilic Aromatic Substitution)
Materials:
-
1-fluoro-4-methyl-2-nitrobenzene
-
Benzohydrazide
-
Dry Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-4-methyl-2-nitrobenzene (1.0 eq) and benzohydrazide (1.0 eq) in dry DMSO.
-
Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Cool the mixture to room temperature and add ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to yield N′-(4-methyl-2-nitrophenyl)benzohydrazide.
Visualizing Synthetic Pathways and Logic
To further clarify the experimental workflows and the logic behind the compound selection, the following diagrams are provided.
Caption: Synthetic workflows for the target compound and two alternatives.
Caption: Inhibition of the IDO1 signaling pathway by this compound.
References
In Silico and In Vitro Activity of 4-nitro-N'-phenylbenzohydrazide: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of published data on the in silico and in vitro biological activity of the specific compound 4-nitro-N'-phenylbenzohydrazide. While the compound is cataloged in chemical databases such as PubChem with the identifier CID 3401606[1], dedicated studies detailing its computational modeling or experimental evaluation against biological targets could not be retrieved.
This guide, therefore, serves to highlight this gap in the current scientific knowledge. For researchers, scientists, and drug development professionals interested in the benzohydrazide scaffold, this presents a potential area for novel investigation. The following sections will provide a framework for how such a comparative analysis would be structured, drawing upon methodologies and data presentation formats commonly used in the field for analogous compounds.
Hypothetical Data Presentation
Should experimental and computational data for this compound become available, a structured comparison is essential for a clear assessment of its potential. The following tables are presented as templates for organizing such data.
Table 1: Summary of In Silico Predictions for this compound
| Parameter | Predicted Value | Method/Software | Target Protein (PDB ID) | Reference |
| Binding Affinity (kcal/mol) | - | AutoDock Vina, Glide, etc. | e.g., 1M17 (Tyrosine Kinase) | - |
| Key Interacting Residues | - | Discovery Studio, PyMOL | e.g., 1M17 | - |
| ADMET Properties | ||||
| Human Intestinal Absorption | - | pkCSM, SwissADME | - | - |
| Blood-Brain Barrier Permeation | - | pkCSM, SwissADME | - | - |
| CYP450 Inhibition | - | pkCSM, SwissADME | - | - |
| Hepatotoxicity | - | pkCSM, SwissADME | - | - |
| Lipinski's Rule of Five Violations | - | SwissADME | - | - |
Table 2: Summary of In Vitro Biological Activity for this compound
| Assay Type | Cell Line / Organism | IC₅₀ / MIC (µM) | Mechanism of Action | Reference |
| Anticancer | e.g., A549 (Lung Carcinoma) | - | e.g., Tyrosine Kinase Inhibition | - |
| Antibacterial | e.g., E. coli, B. subtilis | - | - | - |
| Antifungal | e.g., C. albicans | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for key experiments that would be cited in a comparative guide for this compound.
In Silico Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Tyrosine Kinase, PDB ID: 1M17) would be downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added using software such as AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound would be generated and optimized using a chemistry software suite, ensuring correct bond orders and hybridization.
-
Docking Simulation: Molecular docking would be performed using a program like AutoDock Vina. A grid box would be defined to encompass the active site of the target protein. The docking algorithm would then be run to predict the binding conformation and affinity of the ligand to the protein.
-
Analysis: The resulting docked poses would be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
In Vitro Anticancer Activity (MTT Assay) Protocol
-
Cell Culture: A human cancer cell line (e.g., A549) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells would be seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells would be treated with various concentrations of this compound for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) would be included.
-
MTT Assay: After the incubation period, MTT reagent would be added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals would then be dissolved in a solubilization solution.
-
Data Acquisition: The absorbance would be measured at a specific wavelength using a microplate reader. The percentage of cell viability would be calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) would be determined.[2]
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows. The following are examples of diagrams that would be generated using Graphviz (DOT language) to support the data.
Caption: A generalized workflow comparing in silico and in vitro drug discovery processes.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
Safety Operating Guide
4-nitro-N'-phenylbenzohydrazide proper disposal procedures
Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety. This includes the use of appropriate personal protective equipment (PPE), proper waste segregation, and disposal through a licensed hazardous waste management company.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to wear the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
Avoid creating dust when handling the solid chemical. All handling of 4-nitro-N'-phenylbenzohydrazide should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), should be classified as hazardous chemical waste.
-
This waste must be segregated from other waste streams, such as non-hazardous trash and sharps. Do not mix it with incompatible chemicals. Store reactive and ignitable wastes separately[5].
-
-
Containerization:
-
Collect the solid waste in a designated, leak-proof, and sealable container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.
-
The container must be in good condition and securely closed when not in use[6][7].
-
For any solutions containing this compound, use a compatible liquid waste container. Do not fill liquid waste containers to more than 80% capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste"[6][8].
-
The label must also include the full chemical name ("this compound"), the CAS number (39718-99-5), and an indication of the hazards (e.g., "Flammable Solid," "Toxic," "Irritant"), based on data from similar compounds.
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[6][8]. This area should be at or near the point of generation and under the control of laboratory personnel[9].
-
Ensure that the storage area is away from heat sources, open flames, and incompatible materials[5].
-
-
Disposal:
Hazard Profile of Structurally Similar Compounds
To underscore the importance of these procedures, the following table summarizes the known hazards of compounds structurally related to this compound. This data should be used to inform a conservative risk assessment for handling and disposal.
| Hazard Category | 4-Nitrophenylhydrazine[12] | 4-Nitrobenzoic Acid[13] |
| Physical Hazards | Flammable Solid | Moisture sensitive |
| Health Hazards | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. | May be harmful if swallowed. May cause eye, skin, respiratory, and digestive tract irritation. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. southwest.tn.edu [southwest.tn.edu]
Personal protective equipment for handling 4-nitro-N'-phenylbenzohydrazide
This guide provides crucial safety and logistical information for the handling and disposal of 4-nitro-N'-phenylbenzohydrazide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Operational Plan: Handling this compound
1. Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet American National Standards Institute (ANSI) standard Z-87.1 are mandatory.[1] A face shield should be worn in addition to goggles when there is a potential for splashing.[3][4]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3][5]
3. Handling Procedures:
-
Before beginning any work, review the Safety Data Sheet (SDS) for 4-nitrophenylhydrazine and other similar compounds to be fully aware of the hazards.[1]
-
Avoid the formation of dust and aerosols.[6]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources as it is a flammable solid.[6][7]
-
Measures should be taken to prevent the buildup of electrostatic charge.[6]
-
Do not work alone when handling this chemical.[1]
-
Wash hands thoroughly after handling.[6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6] For larger spills, evacuate the area and contact environmental health and safety personnel.[1]
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the product to enter drains.[6] All disposal must be in accordance with federal, state, and local regulations.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid | [8] |
| Appearance | No information available | [8] |
| Molecular Formula | C₁₃H₁₁N₃O₃ | [9] |
| Molecular Weight | 257.24 g/mol | [9] |
| Melting Point | 156 °C (decomposes) (for 4-nitrophenylhydrazine) | [6] |
| Hazards | Flammable solid, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation. | [6][7] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. arxada.com [arxada.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C13H11N3O3 | CID 3401606 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
